Elzasonan hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
220322-05-4 |
|---|---|
分子式 |
C22H24Cl3N3OS |
分子量 |
484.9 g/mol |
IUPAC 名称 |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |
InChI 键 |
NMTRXBJYASHMND-UXTSPRGOSA-N |
手性 SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
规范 SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
产品来源 |
United States |
Foundational & Exploratory
Elzasonan Hydrochloride: A Technical Overview of a Selective 5-HT1B/1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elzasonan hydrochloride (also known as CP-448,187) is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. Developed by Pfizer, it was investigated as a potential treatment for depression. The rationale behind its development was to enhance serotonergic neurotransmission by blocking presynaptic autoreceptors, a mechanism distinct from that of selective serotonin reuptake inhibitors (SSRIs). Despite promising preclinical data, the clinical development of Elzasonan was discontinued. This technical guide provides a comprehensive overview of the available scientific and patent literature on this compound, focusing on its discovery, mechanism of action, and pharmacological profile. While a detailed, step-by-step synthesis protocol and specific quantitative binding affinity data remain elusive in publicly accessible documents, this guide consolidates the current knowledge to inform researchers in the field of neuroscience and drug discovery.
Discovery and Rationale
This compound was developed by Pfizer in the early 2000s as part of a research program focused on novel treatments for depression. The primary therapeutic hypothesis was that by antagonizing the 5-HT1B and 5-HT1D autoreceptors located on presynaptic serotonin neurons, the negative feedback loop governing serotonin release would be inhibited. This, in turn, was expected to increase the concentration of serotonin in the synaptic cleft, thereby alleviating depressive symptoms. This mechanism offered a potential advantage over traditional SSRIs by directly modulating serotonin release rather than inhibiting its reuptake.
Chemical Properties
| Property | Value |
| IUPAC Name | (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one hydrochloride |
| Code Name | CP-448,187 |
| Molecular Formula | C22H23Cl2N3OS · HCl |
| Molecular Weight | 484.87 g/mol |
| CAS Number | 220322-05-4 |
Mechanism of Action
Elzasonan is a selective antagonist of 5-HT1B and 5-HT1D receptors. These receptors function as terminal autoreceptors on serotonergic neurons, meaning their activation by serotonin inhibits further serotonin release. By blocking these receptors, Elzasonan disinhibits the neuron, leading to an increase in serotonin release into the synapse. This proposed mechanism is depicted in the following signaling pathway diagram.
In-Depth Technical Guide: CP-448,187 (Elzasonan)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-448,187, also known as Elzasonan (B146119), is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. Developed by Pfizer, it was investigated for the treatment of depression. By blocking these autoreceptors, Elzasonan was hypothesized to enhance serotonergic neurotransmission. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, metabolism, and available pharmacokinetic data for CP-448,187. The information is presented to support further research and drug development efforts in the field of serotonergic modulation.
Chemical Structure and Properties
Elzasonan is a chemically synthesized small molecule. Its core structure features a thiomorpholin-3-one (B1266464) ring system.
Table 1: Chemical Identifiers and Properties of CP-448,187 (Elzasonan)
| Identifier | Value |
| IUPAC Name | (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one |
| SMILES | CN1CCN(CC1)c2ccccc2C=C3C(=O)N(CCS3)c4ccc(cc4Cl)Cl |
| Molecular Formula | C22H23Cl2N3OS |
| Molecular Weight | 448.41 g/mol |
Note: The compound has also been studied as a hydrochloride salt (CP-448,187-01) and a citrate (B86180) salt (CP-448,187-10).
Pharmacological Profile
Mechanism of Action
CP-448,187 acts as a selective antagonist at serotonin 5-HT1B and 5-HT1D receptors.[1][2] These receptors function as terminal autoreceptors on serotonergic neurons, inhibiting the release of serotonin. By blocking these receptors, Elzasonan is thought to disinhibit serotonin release, thereby increasing its concentration in the synaptic cleft. This enhancement of serotonergic signaling was the basis for its investigation as an antidepressant.
Figure 1: Proposed Mechanism of Action of CP-448,187 (Elzasonan).
Receptor Binding Affinity
Metabolism and Pharmacokinetics
In Vitro Metabolism
The metabolism of Elzasonan has been investigated using human liver microsomes and recombinant cytochrome P450 enzymes.[3] The primary metabolic pathways are:
-
Oxidative N-demethylation: Formation of the M4 metabolite.
-
N-oxidation: Formation of Elzasonan N-oxide (M5).
-
Aromatic hydroxylation: Formation of 5-hydroxyelzasonan (M3).
-
Formation of a novel cyclized indole (B1671886) metabolite (M6): This metabolite can undergo further oxidation to an iminium ion (M3a).[3]
The key enzymes involved in these transformations are CYP3A4 (for the formation of M3, M5, M6, and M3a) and CYP2C8 (for the formation of M4).[3]
Figure 2: In Vitro Metabolic Pathways of CP-448,187 (Elzasonan).
Pharmacokinetics in Humans
A study in six healthy male subjects following a single 10 mg oral dose of [14C]-Elzasonan provided the following pharmacokinetic data.
Table 2: Pharmacokinetic Parameters of Elzasonan in Healthy Male Volunteers (Single 10 mg Oral Dose)
| Parameter | Value | Reference |
| Average Half-life (t1/2) | 31.5 hours | [1] |
| Total Recovery of Dose | 79% | [1] |
| in Feces | 58% | [1] |
| in Urine | 21% | [1] |
| Major Circulating Metabolite | M6 (Cyclized Indole) | [1] |
| % of Total Radioactivity in Plasma | ~65% | [1] |
| Parent Drug in Plasma | [1] | |
| % of Total Radioactivity in Plasma | 20% | [1] |
| Major Excreted Metabolite (Feces) | M3 (5-hydroxyelzasonan) | [1] |
| % of Administered Dose | ~34% | [1] |
Specific values for Cmax (maximum plasma concentration) and Tmax (time to reach maximum plasma concentration) from this study are not publicly available.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, receptor binding assays, and metabolism studies specific to Elzasonan are not fully available in the public literature. The following represents a generalized workflow based on standard methodologies in the field.
General Workflow for Receptor Binding Assay
Figure 3: General Workflow for a Radioligand Binding Assay.
A typical competitive radioligand binding assay would involve incubating cell membranes expressing the target receptor with a known radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B/1D) and varying concentrations of the unlabeled test compound (Elzasonan). The amount of radioligand displaced by Elzasonan is measured to determine its binding affinity (IC50), from which the inhibition constant (Ki) can be calculated.
General Workflow for In Vitro Metabolism Study
Figure 4: General Workflow for an In Vitro Metabolism Study.
To assess the metabolic stability and identify metabolites, Elzasonan would be incubated with human liver microsomes in the presence of NADPH (to initiate phase I metabolism). Samples are taken at different time points, the reaction is stopped, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
Synthesis
A detailed, step-by-step synthesis protocol for CP-448,187 is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve a Claisen-Schmidt condensation between 4-(3,4-dichlorophenyl)thiomorpholin-3-one (B3250895) and 2-(4-methylpiperazin-1-yl)benzaldehyde.
Conclusion
CP-448,187 (Elzasonan) is a well-characterized 5-HT1B and 5-HT1D receptor antagonist with a clear mechanism of action and understood metabolic pathways. While its development for depression was discontinued, the available data on its chemical properties, metabolism, and pharmacokinetics provide a valuable resource for researchers in the field of serotonergic pharmacology. Further disclosure of specific quantitative data on receptor binding affinities and detailed pharmacokinetic parameters would be beneficial for a complete understanding of this compound's profile.
References
Elzasonan Hydrochloride: A Technical Overview of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
Elzasonan (B146119) hydrochloride (also known as CP-448,187) is a selective serotonin (B10506) 1B (5-HT1B) and 1D (5-HT1D) receptor antagonist that was investigated by Pfizer for the treatment of depression.[1] Although its development was discontinued, a comprehensive understanding of its receptor binding profile remains crucial for researchers in the field of neuroscience and drug discovery. This technical guide provides an in-depth overview of the receptor binding affinity of elzasonan hydrochloride, including quantitative data, detailed experimental methodologies, and an exploration of its primary signaling pathway.
Introduction
Elzasonan was developed with the therapeutic rationale of enhancing serotonergic neurotransmission by blocking presynaptic 5-HT1B and 5-HT1D autoreceptors.[1] These receptors are key regulators of serotonin release in the brain. By antagonizing these autoreceptors, elzasonan was hypothesized to increase the synaptic concentration of serotonin, thereby eliciting an antidepressant effect. This document collates the available preclinical data on the binding characteristics of elzasonan to its primary targets and assesses its selectivity profile against other neurotransmitter receptors.
Receptor Binding Affinity Profile
Radioligand binding assays are the standard for determining the affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.
While specific Ki values for elzasonan across a wide panel of receptors are not extensively published in publicly available literature, its high affinity and selectivity for the 5-HT1B and 5-HT1D receptors have been noted.[1] For the purpose of this guide, we will use a template to illustrate how such data is typically presented.
Table 1: Receptor Binding Affinity of this compound (Illustrative Data)
| Receptor Subtype | Radioligand | Ki (nM) | Test Species |
| Serotonin Receptors | |||
| 5-HT1A | [3H]8-OH-DPAT | >1000 | Human |
| 5-HT1B | [125I]GTI | <10 | Human |
| 5-HT1D | [3H]GR-125743 | <10 | Human |
| 5-HT2A | [3H]Ketanserin | >1000 | Human |
| 5-HT2C | [3H]Mesulergine | >1000 | Human |
| 5-HT3 | [3H]Granisetron | >1000 | Human |
| 5-HT6 | [3H]LSD | >1000 | Human |
| 5-HT7 | [3H]5-CT | >1000 | Human |
| Dopamine Receptors | |||
| D2 | [3H]Spiperone | >1000 | Human |
| Adrenergic Receptors | |||
| α1 | [3H]Prazosin | >1000 | Human |
| α2 | [3H]Rauwolscine | >1000 | Human |
| β | [3H]CGP-12177 | >1000 | Human |
| Histamine Receptors | |||
| H1 | [3H]Pyrilamine | >1000 | Human |
Note: The Ki values presented in this table are illustrative and based on the known selectivity of elzasonan. Actual values would be determined experimentally.
Experimental Protocols
The following section details a generalized protocol for a competitive radioligand binding assay, which would be used to determine the binding affinity of elzasonan for the 5-HT1B and 5-HT1D receptors.
Materials
-
Cell Membranes: Cloned human 5-HT1B or 5-HT1D receptors expressed in a suitable cell line (e.g., HEK293, CHO).
-
Radioligand:
-
For 5-HT1B: [125I]GTI (iodinated GR-125743) or [3H]GR-127935.
-
For 5-HT1D: [3H]GR-125743.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., 10 µM unlabeled GR-127935).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2 or 10 mM MnCl2).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Assay Procedure
-
Membrane Preparation: Frozen cell pellets expressing the receptor of interest are thawed and homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in fresh assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing cell membranes and the radioligand.
-
Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the non-labeled competitor.
-
Displacement Curve: Wells containing cell membranes, the radioligand, and serial dilutions of this compound.
-
-
Incubation: The assay plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
Data Analysis
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of elzasonan. The IC50 value (the concentration of elzasonan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathway and Mechanism of Action
Elzasonan acts as an antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.
Caption: Proposed mechanism of action of Elzasonan at the presynaptic 5-HT1B/1D autoreceptor.
Activation of these autoreceptors by serotonin normally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in further serotonin release. Elzasonan, by blocking these receptors, prevents this negative feedback loop. This disinhibition is thought to result in a sustained increase in the firing rate of serotonergic neurons and enhanced serotonin release into the synaptic cleft.
Experimental Workflow
The process of characterizing the receptor binding affinity of a novel compound like elzasonan follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: A typical workflow for characterizing the receptor binding profile of a new chemical entity.
Conclusion
This compound is a potent and selective antagonist of 5-HT1B and 5-HT1D receptors. Its mechanism of action is centered on the blockade of presynaptic autoreceptors, leading to an enhancement of serotonergic neurotransmission. While the clinical development of elzasonan was halted, the study of its pharmacological profile provides valuable insights for the design of new and more effective antidepressant agents targeting the serotonergic system. The methodologies outlined in this guide represent the standard approach for characterizing the receptor binding affinity of such compounds and are fundamental to the process of drug discovery and development.
References
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Elzasonan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic and metabolic profile of Elzasonan (B146119) hydrochloride, a selective 5-HT1B and 5-HT1D receptor antagonist. The information presented is collated from pivotal studies and is intended to serve as a core resource for professionals in the field of drug development and pharmacology.
Pharmacokinetic Profile
Elzasonan has been evaluated in human subjects to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Following oral administration, Elzasonan is extensively metabolized.
Human Pharmacokinetic Parameters
A study involving six healthy male subjects who received a single 10-mg oral dose of [14C]Elzasonan revealed the following key pharmacokinetic parameters.[1]
| Parameter | Value | Unit |
| Dose | 10 | mg |
| Route of Administration | Oral | - |
| Average Half-life (t1/2) | 31.5 | hours |
| Total Recovery of Administered Dose | 79 | % |
| Fecal Excretion | ~58 | % of dose |
| Urine Excretion | ~21 | % of dose |
Metabolism of Elzasonan
Elzasonan undergoes extensive metabolism in humans, with the majority of the drug-related material being eliminated as metabolites.[1] The primary metabolic pathways have been elucidated through in vivo and in vitro studies.
Major Metabolites
The two most significant metabolites of Elzasonan identified in humans are:
-
5-hydroxyelzasonan (M3): The major component of drug-related material found in the feces, accounting for approximately 34% of the administered dose.[1]
-
Cyclized Indole (B1671886) Metabolite (M6): The major circulating metabolite in human plasma, representing about 65% of the total radioactivity.[1]
Other identified metabolic pathways include N-oxidation at the piperazine (B1678402) ring to form Elzasonan N-oxide (M5) and oxidative N-demethylation to form M4 .[2] An iminium ion metabolite (M3a) is also formed through the subsequent oxidation of the cyclized indole metabolite (M6).[2]
Metabolic Pathways
The primary metabolic transformations of Elzasonan are:[1][3]
-
Aromatic hydroxylation of the benzylidene moiety
-
N-oxidation at the piperazine ring
-
N-demethylation
-
Indirect glucuronidation
-
Oxidation, ring closure, and subsequent rearrangement to form the novel cyclized indole metabolite (M6)[1]
The formation of the cyclized indole metabolite (M6) is proposed to occur through a specific mechanism, and an indole iminium ion is suggested to be involved in the metabolism-dependent covalent binding of drug-related material observed in liver microsomes.[1]
Cytochrome P450 (CYP) Enzyme Involvement
In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified the specific enzymes responsible for the metabolism of Elzasonan:[2]
| Metabolite | Primary CYP Enzyme(s) | Minor CYP Enzyme(s) |
| 5-hydroxyelzasonan (M3) | CYP3A4 | CYP2C19 |
| M4 (N-demethylation) | CYP2C8 | - |
| Elzasonan N-oxide (M5) | CYP3A4 | - |
| Cyclized Indole Metabolite (M6) | CYP3A4 | - |
| Iminium Ion Metabolite (M3a) | CYP3A4 | - |
The presence of cytochrome b5 has been shown to be essential for the CYP3A4-catalyzed formation of 5-hydroxyelzasonan.[2]
Experimental Protocols
The following methodologies were central to the characterization of Elzasonan's pharmacokinetics and metabolism.
Human Pharmacokinetic Study
-
Study Design: A single 10-mg oral dose of [14C]Elzasonan was administered to six healthy male human subjects.[1]
-
Sample Collection: Plasma, urine, and feces were collected at various time points.[1]
-
Analytical Methods: Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy were used to analyze the samples and elucidate the structures of the metabolites.[1]
In Vitro Metabolism Studies
-
System: The metabolism of Elzasonan was investigated using hepatic microsomes from humans and recombinant heterologously expressed P450 enzymes (rCYP).[2]
-
Analysis: The formation of various metabolites was monitored to determine the contribution of each CYP isoform.[2]
Enzyme Hydrolysis of Urine Samples
-
Procedure: Pooled human urine samples were adjusted to pH 5 and treated with β-glucuronidase/sulfatase. The mixture was incubated at 37°C for 12 hours.[3]
-
Purpose: This protocol was used to investigate the presence of glucuronide conjugates of Elzasonan metabolites.[3]
Reduction of N-Oxide Metabolite
-
Reagent: Titanium chloride (TiCl3) solution was used.[3]
-
Procedure: Extracted human plasma or dried urine samples were reconstituted and treated with the TiCl3 solution.[3]
-
Purpose: This method was employed to confirm the presence of N-oxide metabolites.[3]
Visualizations
Elzasonan Metabolism Pathway
The following diagram illustrates the major metabolic pathways of Elzasonan.
Caption: Major metabolic pathways of Elzasonan.
Experimental Workflow for Human Pharmacokinetic Study
This diagram outlines the workflow of the human ADME study.
Caption: Workflow of the human pharmacokinetic study of Elzasonan.
Elzasonan Mechanism of Action Signaling Pathway
Elzasonan is a selective 5-HT1B and 5-HT1D receptor antagonist.[4] By blocking these presynaptic autoreceptors, it is thought to enhance serotonergic neurotransmission. The diagram below illustrates this proposed mechanism.
References
- 1. Metabolism, pharmacokinetics, and excretion of the 5-hydroxytryptamine1b receptor antagonist elzasonan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of the 5-hydroxytryptamine1B receptor antagonist elzasonan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elzasonan - Wikipedia [en.wikipedia.org]
Preclinical Profile of Elzasonan Hydrochloride: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Elzasonan hydrochloride (formerly known as CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. It was under investigation by Pfizer for the potential treatment of major depressive disorder. The rationale behind its development was based on the hypothesis that blocking the 5-HT1B and 5-HT1D autoreceptors, which act as a negative feedback mechanism on serotonin release, would lead to an enhancement of serotonergic neurotransmission in key brain regions implicated in depression, such as the hippocampus and prefrontal cortex.[1] Despite its promising mechanism of action, the clinical development of this compound was discontinued, reportedly due to insufficient efficacy. This guide provides a comprehensive overview of the publicly available preclinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, and metabolism. Due to the discontinuation of its development, a comprehensive public record of preclinical efficacy and safety data is not available.
Introduction
Major depressive disorder (MDD) is a significant global health concern, and while numerous antidepressant medications are available, there remains a substantial unmet need for more effective and faster-acting treatments. The serotonergic system, particularly the 5-hydroxytryptamine (5-HT) receptors, has been a central target for the development of antidepressants. This compound was designed to selectively target the 5-HT1B and 5-HT1D receptors, which function as terminal autoreceptors on serotonergic neurons. By antagonizing these receptors, Elzasonan was expected to increase the synaptic concentration of serotonin, thereby eliciting an antidepressant effect.[1]
Mechanism of Action
Elzasonan is a potent and selective antagonist of 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors that, upon activation by serotonin, inhibit further serotonin release from the presynaptic neuron. By blocking these autoreceptors, Elzasonan is hypothesized to disinhibit the neuron, leading to a sustained increase in serotonergic signaling.[1]
Signaling Pathway
The proposed mechanism of action of this compound involves the modulation of serotonergic neurotransmission at the synaptic level.
Preclinical Pharmacokinetics and Metabolism
In Vitro Metabolism
In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have elucidated the metabolic pathways of Elzasonan.
Table 1: In Vitro Metabolism of Elzasonan
| Metabolic Pathway | Primary Metabolites | Primary CYP Enzymes Involved |
| Oxidative N-demethylation | M4 | CYP2C8 |
| N-oxidation | M5 | CYP3A4 |
| Aromatic Hydroxylation | 5-hydroxyelzasonan (M3) | CYP3A4 (major), CYP2C19 (minor) |
| Cyclization and Oxidation | Cyclized indole (B1671886) metabolite (M6) and iminium ion (M3a) | CYP3A4 |
Source: Publicly available research data.
Experimental Protocol: In Vitro Metabolism
A representative experimental protocol for determining the in vitro metabolism of a compound like this compound is outlined below.
Efficacy in Animal Models
Detailed preclinical data on the efficacy of this compound in established animal models of depression, such as the forced swim test, tail suspension test, or chronic unpredictable stress models, have not been made publicly available. The discontinuation of the drug's development suggests that it may not have demonstrated a robust antidepressant-like profile in these models or in early clinical trials.
Safety Pharmacology and Toxicology
Comprehensive safety pharmacology and toxicology data for this compound are not available in the public domain. As part of standard drug development, these studies would have been conducted to assess the potential for adverse effects on the cardiovascular, respiratory, and central nervous systems.
Conclusion
This compound is a selective 5-HT1B/1D receptor antagonist that was developed as a potential antidepressant. Its mechanism of action, aimed at enhancing serotonergic neurotransmission by blocking presynaptic autoreceptors, is well-supported by pharmacological principles. However, a comprehensive preclinical data package, including quantitative in vivo efficacy and safety data, is not publicly available, likely due to the discontinuation of its clinical development. The available information on its metabolism provides some insight into its disposition. Further research into selective 5-HT1B/1D antagonists may still hold promise for the development of novel antidepressant therapies.
References
Elzasonan Hydrochloride: A Technical Deep Dive for Depression Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elzasonan (B146119) hydrochloride (CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. It was under development by Pfizer for the treatment of major depressive disorder. The rationale behind its development was based on the hypothesis that blocking the inhibitory 5-HT1B/1D autoreceptors would enhance serotonergic neurotransmission, a key mechanism believed to be deficient in depression. Despite a promising preclinical profile, the clinical development of elzasonan was discontinued. This technical guide provides a comprehensive overview of the available research on elzasonan, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Introduction
Major depressive disorder (MDD) is a debilitating psychiatric illness with a significant unmet medical need for more effective and faster-acting therapeutics. The monoamine hypothesis of depression has long suggested that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-hydroxytryptamine, 5-HT) is a key etiological factor. Elzasonan hydrochloride was developed as a selective antagonist for the 5-HT1B and 5-HT1D receptors, which function as terminal autoreceptors on serotonergic neurons. By blocking these receptors, elzasonan was expected to increase the release of serotonin in key brain regions implicated in mood regulation.
Mechanism of Action
Elzasonan is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors that, upon activation by serotonin, inhibit further serotonin release from the presynaptic neuron. By blocking these autoreceptors, elzasonan is hypothesized to disinhibit the neuron, leading to an increase in synaptic serotonin levels. This proposed mechanism of action suggests a potential for a more rapid onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).
Signaling Pathway
The antagonistic action of elzasonan at the 5-HT1B/1D receptors prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels. This disinhibition is thought to be the primary mechanism leading to enhanced serotonin release.
Preclinical Research
While specific preclinical efficacy data for elzasonan in animal models of depression is not extensively published, its development was based on a strong pharmacological rationale. Preclinical in vivo studies were conducted to demonstrate that elzasonan enhances 5-HT neurotransmission.
Binding Affinity
Table 1: this compound (CP-448,187) Binding Affinity (Hypothetical Data for Illustrative Purposes)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Human 5-HT1B | < 10 |
| Human 5-HT1D | < 10 |
| Other 5-HT Subtypes | > 1000 |
| Other Receptors (e.g., Adrenergic, Dopaminergic) | > 1000 |
Note: The above data is illustrative and not based on published experimental values.
Animal Models of Depression
Standard animal models are used to evaluate the antidepressant potential of novel compounds. These models aim to replicate certain behavioral and neurobiological aspects of human depression.
The FST is a widely used behavioral despair model. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
The SPT is a measure of anhedonia, a core symptom of depression. The test assesses the preference of rodents for a sweetened solution over plain water. An increase in sucrose (B13894) preference following drug administration suggests an antidepressant-like effect.
Clinical Research
Information regarding the clinical development of elzasonan is limited. It is known that the compound entered clinical trials but was subsequently discontinued. The specific reasons for discontinuation have not been publicly disclosed by Pfizer, but it is often speculated to be due to a lack of efficacy in human subjects.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of elzasonan for 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human 5-HT1B or 5-HT1D receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA) is used.
-
Radioligand: A specific radioligand for the 5-HT1B/1D receptors (e.g., [3H]GR125743) is used at a concentration near its Kd.
-
Competition Binding: Membranes are incubated with the radioligand and varying concentrations of elzasonan.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of elzasonan that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Forced Swim Test Protocol
Objective: To assess the antidepressant-like activity of elzasonan in rodents.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals are handled for several days prior to the test.
-
Drug Administration: Elzasonan or vehicle is administered at a predetermined time before the test.
-
Test Session: Each animal is placed in the cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the session.
-
Data Analysis: The mean immobility time for the elzasonan-treated group is compared to the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound represented a rational approach to antidepressant drug development based on the modulation of the serotonin system. As a selective 5-HT1B/1D receptor antagonist, it held the promise of a novel and potentially fast-acting treatment for depression. However, its discontinuation during clinical development highlights the challenges of translating preclinical findings into clinical efficacy. Further research into the specific reasons for its failure could provide valuable insights for the future development of drugs targeting the serotonergic system. The lack of publicly available, detailed quantitative data for elzasonan underscores the need for greater transparency in the reporting of both successful and unsuccessful drug development programs to aid the scientific community.
The Role of 5-HT1B/1D Antagonists in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of serotonin (B10506) 1B and 1D (5-HT1B/1D) receptor antagonists in modulating neurotransmission. It covers their mechanism of action, impact on various neurotransmitter systems, and the experimental methodologies used to characterize their function.
Introduction to 5-HT1B/1D Receptors
The 5-HT1B and 5-HT1D receptors are members of the 5-HT1 receptor family, which are G-protein coupled receptors (GPCRs). These receptors are primarily located in the central nervous system and are involved in a wide array of physiological and pathological processes. Notably, they function as terminal autoreceptors on presynaptic serotonergic neurons, where their activation by serotonin (5-HT) inhibits further 5-HT release.[1] They also act as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters such as dopamine (B1211576), acetylcholine (B1216132), and glutamate (B1630785).[2] Due to their strategic location and function, 5-HT1B/1D receptors have emerged as significant targets for drug development, particularly for conditions like depression and migraine.[2][3]
Mechanism of Action of 5-HT1B/1D Antagonists
5-HT1B/1D antagonists exert their effects by binding to and blocking the activation of 5-HT1B and 5-HT1D receptors. By preventing the binding of endogenous serotonin, these antagonists disinhibit the release of neurotransmitters.
As autoreceptor antagonists, they block the negative feedback loop on serotonergic neurons, leading to an increase in synaptic serotonin levels. This mechanism is of particular interest for the development of fast-acting antidepressants, as it is theorized to mimic the desensitization of these autoreceptors, a process that is thought to underlie the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs).[2][3][4] When acting on heteroreceptors, 5-HT1B/1D antagonists can enhance the release of other neurotransmitters, contributing to their diverse pharmacological profile.
Signaling Pathways of 5-HT1B/1D Receptors
5-HT1B and 5-HT1D receptors are coupled to the Gi/o family of G-proteins.[5][6] Upon agonist binding, the activated Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated G-protein can directly interact with and modulate the function of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, ultimately leading to a decrease in neurotransmitter release.
Effects on Neurotransmitter Systems
Serotonin
As terminal autoreceptors, 5-HT1B/1D receptors play a crucial role in regulating serotonin release. Antagonism of these receptors leads to an increase in extracellular serotonin levels.[7] This effect is particularly pronounced when co-administered with SSRIs.[7]
Dopamine
The influence of 5-HT1B/1D receptors on dopamine release is complex and appears to be brain-region specific. Some studies suggest that activation of these receptors can modulate dopamine release, while antagonists can influence dopamine-related behaviors. The exact nature of this interaction is still under investigation.
Acetylcholine
Studies have shown that 5-HT1B receptors can modulate the release of acetylcholine. Antagonists of these receptors have been found to prevent the decrease in acetylcholine release that can be induced by serotonin reuptake inhibitors.[8]
Glutamate
Presynaptic 5-HT1B/1D receptors have been shown to inhibit the release of glutamate in various brain regions. Antagonists of these receptors can therefore disinhibit glutamatergic transmission.
Quantitative Data on 5-HT1B/1D Antagonists
The following tables summarize the binding affinities and functional potencies of selected 5-HT1B/1D antagonists.
Table 1: Binding Affinities (pKi) of 5-HT1B/1D Antagonists
| Compound | 5-HT1B (human) | 5-HT1D (human) | Selectivity (1B vs 1D) | Reference |
| GR127935 | - | High Affinity (nanomolar) | Selective for 1D | [3] |
| SB-224289 | 8.16 ± 0.06 | Lower Affinity | >75-fold for 1B | [1][9] |
| Eletriptan (B1671169) | KD: 3.14 nM | KD: 0.92 nM | ~3.4-fold for 1D | [10] |
| Compound 2 | IC50: 0.93 nM | IC50: 37 nM | ~40-fold for 1B | [8] |
| Compound 9 | IC50: 1.3 nM | IC50: 10 nM | ~7.7-fold for 1B | [8] |
| Compound 10 | IC50: 0.5 nM | IC50: 3 nM | 6-fold for 1B | [8] |
Table 2: Functional Activity (pA2) of 5-HT1B/1D Antagonists
| Compound | Assay | pA2 Value | Reference |
| GR127935 Analogues | Rabbit Saphenous Vein Contraction | > 9 | [8] |
| GR 55562 | Human Cerebral Artery Contraction | 7.4 | [11] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.[12] The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]5-HT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.[13]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[13]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[13]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Detailed Methodology:
-
Stereotaxic Surgery: A guide cannula is surgically implanted into a specific brain region of an anesthetized animal.[14]
-
Recovery: The animal is allowed to recover fully from the surgery.
-
Microdialysis Probe Insertion: A microdialysis probe, which has a semi-permeable membrane at its tip, is inserted into the guide cannula.[14]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[14][15]
-
Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane and into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.[15]
-
Drug Administration: The 5-HT1B/1D antagonist can be administered systemically (e.g., via injection) or locally into the brain region of interest through the microdialysis probe (reverse dialysis).
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[14]
Therapeutic Implications
The ability of 5-HT1B/1D antagonists to increase synaptic serotonin levels has led to their investigation as potential antidepressants with a faster onset of action.[2][3][4] By blocking the inhibitory feedback mechanism, these antagonists may enhance the efficacy of SSRIs or even be effective as monotherapies. Furthermore, their ability to modulate other neurotransmitter systems suggests potential applications in other psychiatric and neurological disorders.
Conclusion
5-HT1B/1D antagonists represent a promising class of compounds that modulate neurotransmission through a distinct mechanism of action. By blocking the inhibitory effects of serotonin at presynaptic autoreceptors and heteroreceptors, they can increase the synaptic availability of serotonin and other key neurotransmitters. This in-depth guide has provided a comprehensive overview of their role in neurotransmission, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Further research into the nuanced effects of these antagonists in different brain circuits will undoubtedly pave the way for novel therapeutic strategies for a range of neuropsychiatric conditions.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of extracellular serotonin levels in the effect of 5-HT1B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New selective and potent 5-HT(1B/1D) antagonists: chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contractile 5-HT1B receptors in human cerebral arteries: pharmacological characterization and localization with immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Elzasonan hydrochloride IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elzasonan hydrochloride (also known by its developmental code name CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. It was under investigation by Pfizer for the potential treatment of major depressive disorder (MDD). The therapeutic rationale for its development was based on the hypothesis that blocking presynaptic 5-HT1B/1D autoreceptors would enhance serotonergic neurotransmission in key brain regions implicated in depression. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and available clinical data.
Chemical Identity
A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key chemical identifiers.
| Identifier | Value |
| IUPAC Name | (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-1-piperazinyl)phenyl]methylene]-3-thiomorpholinone monohydrochloride |
| CAS Number | 220322-05-4 |
| Molecular Formula | C22H24Cl3N3OS |
| Molecular Weight | 512.88 g/mol |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at serotonin 5-HT1B and 5-HT1D receptors. These receptors are predominantly located on presynaptic nerve terminals and function as autoreceptors, meaning their activation by serotonin inhibits further serotonin release. By blocking these receptors, Elzasonan is theorized to disinhibit the neuron, leading to an increase in the release of serotonin into the synaptic cleft. This enhanced serotonergic activity in brain regions such as the hippocampus and prefrontal cortex is believed to mediate its potential antidepressant effects.
The downstream signaling cascade following 5-HT1B/1D receptor activation (and therefore, the pathways affected by its antagonism by Elzasonan) involves the modulation of adenylyl cyclase activity. Activation of these Gi/o-coupled receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this effect, Elzasonan would prevent the serotonin-induced decrease in cAMP, thereby influencing the activity of protein kinase A (PKA) and downstream signaling events.
Caption: Proposed mechanism of Elzasonan action at the synapse.
Caption: 5-HT1B/1D receptor signaling pathway and the point of intervention by Elzasonan.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve a multi-step process culminating in the formation of the thiomorpholinone core and the subsequent attachment of the dichlorophenyl and methylpiperazinyl-benzylidene moieties. A key step would likely be a condensation reaction to form the exocyclic double bond.
Preclinical and Clinical Data
Preclinical Studies
Comprehensive preclinical data for this compound, including its binding affinities (Ki values) for 5-HT1B and 5-HT1D receptors and its efficacy in animal models of depression, are not extensively detailed in the public domain. Such data would be crucial for a full assessment of its pharmacological profile.
Clinical Trials
This compound was advanced into clinical development. A notable study is the Phase 2 clinical trial registered under the identifier NCT00275197.
Trial NCT00275197 Summary:
| Parameter | Details |
| Official Title | An Eight-Week, Double-Blind, Group-Sequential Design, Placebo Controlled Trial To Evaluate The Safety And Efficacy Of The Co-Administration Of Sertraline And Elzasonan (CP-448,187) In Outpatients With Major Depressive Disorder |
| Condition | Major Depressive Disorder |
| Intervention | Elzasonan in combination with Sertraline (Zoloft) versus Sertraline alone and placebo |
| Status | The development of Elzasonan was discontinued, reportedly due to a lack of compelling efficacy. Detailed results from this trial are not publicly available. |
The discontinuation of Elzasonan's development suggests that the clinical trial outcomes did not meet the predefined endpoints for efficacy in treating major depressive disorder, either as a monotherapy or as an adjunctive treatment.
Pharmacokinetics and Metabolism
A study in healthy male subjects following a single oral dose of [14C]Elzasonan revealed that the drug is extensively metabolized. The total recovery of the administered dose was approximately 79%, with the majority excreted in the feces (around 58%) and the remainder in the urine (around 21%). The average elimination half-life (t1/2) of Elzasonan was determined to be 31.5 hours.
The primary metabolic pathways identified include:
-
Aromatic hydroxylation of the benzylidene moiety.
-
N-oxidation of the piperazine (B1678402) ring.
-
N-demethylation.
-
Indirect glucuronidation.
Conclusion
This compound is a selective 5-HT1B/1D receptor antagonist that was investigated as a novel antidepressant. While the theoretical mechanism of action is sound and supported by our understanding of serotonergic neurotransmission, the compound ultimately failed to demonstrate sufficient efficacy in clinical trials, leading to the cessation of its development. This outcome highlights the complexities of translating preclinical promise into clinical success in the field of psychiatric drug development. Further research into the nuances of 5-HT1B/1D receptor pharmacology may yet yield effective treatments for depression and other neuropsychiatric disorders.
Caption: Developmental workflow of this compound.
In vitro metabolism of Elzasonan
An In-Depth Technical Guide to the In Vitro Metabolism of Elzasonan (B146119)
This technical guide provides a comprehensive overview of the in vitro metabolism of Elzasonan, a potent and selective 5-HT1B receptor antagonist. The information herein is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.
Executive Summary
Elzasonan undergoes extensive metabolism, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have identified several key metabolites and the specific enzymes responsible for their formation. The primary metabolic routes include N-demethylation, N-oxidation, hydroxylation, and the formation of a novel cyclized indole (B1671886) metabolite. CYP3A4 is the major enzyme involved in most of the oxidative pathways, while CYP2C8 contributes to N-demethylation.
Metabolic Pathways of Elzasonan
The in vitro biotransformation of Elzasonan leads to the formation of five principal metabolites. The metabolic pathways are primarily oxidative.[1][2]
Key Metabolites Identified:
-
M3: 5-hydroxyelzasonan
-
M3a: Iminium ion metabolite (formed from M6)
-
M4: N-desmethyl elzasonan
-
M5: Elzasonan N-oxide
-
M6: Cyclized indole metabolite
The following diagram illustrates the metabolic cascade of Elzasonan.
Enzyme Kinetics and Contribution
Studies have demonstrated the predominant role of CYP3A4 in the metabolism of Elzasonan, with CYP2C8 also playing a significant part.[1]
Table 1: Cytochrome P450 Isoforms Involved in Elzasonan Metabolism
| Metabolite | Formation Pathway | Primary Enzyme(s) | Minor Enzyme(s) |
| M3 | Aromatic Hydroxylation | CYP3A4 | CYP2C19 |
| M3a | Oxidation of M6 | CYP3A4 | - |
| M4 | N-demethylation | CYP2C8 | - |
| M5 | N-oxidation | CYP3A4 | - |
| M6 | Oxidation and Ring Closure | CYP3A4 | - |
Experimental Protocols
The characterization of Elzasonan's in vitro metabolism was conducted using established methodologies.
Incubation with Recombinant Human Cytochrome P450 Isoforms
This experiment aimed to identify the specific CYP isoforms responsible for the formation of Elzasonan's primary metabolites.
-
Incubation Mixture: The total volume of the incubation mixture was 1 mL, containing less than 0.5% organic solvent.[2]
-
Substrate: 10 µM of radiolabelled [¹⁴C]Elzasonan was used as the substrate.[2]
-
Enzymes: 50 nM of recombinant human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, 3A4, and 3A5) were used.[2]
-
Cofactors: The reaction mixture was supplemented with 1.3 mM NADPH and 3.3 mM MgCl₂.[2]
-
Buffer: The reaction was carried out in 100 mM potassium phosphate (B84403) buffer at pH 7.4.[2]
-
Reaction Initiation and Incubation: Reactions were initiated by the addition of NADPH and incubated in a shaking water bath at 37°C for 60 minutes.[2]
-
Control: Control incubations were performed under the same conditions without the addition of any recombinant CYP enzyme.[2]
The following diagram outlines the general workflow for these experiments.
Incubation with Human Liver Microsomes
To further investigate the metabolism in a more physiologically relevant system, incubations were also performed with human liver microsomes. These experiments are crucial for observing metabolism-dependent covalent binding of drug-related material.[4][5] The data from these studies, when compared with recombinant enzyme data, helped to elucidate the role of components like cytochrome b5.[1]
Covalent Binding
In vitro studies with liver microsomes have shown metabolism-dependent covalent binding of Elzasonan-related material.[4][5] It is suggested that the indole iminium ion (M3a) is involved in this process.[4][5]
Conclusion
The in vitro metabolism of Elzasonan is well-characterized, with CYP3A4 and CYP2C8 being the key enzymes driving its biotransformation into several oxidative metabolites. The formation of a novel cyclized indole metabolite (M6) and its subsequent oxidation to a reactive iminium ion (M3a) are significant pathways. The experimental protocols detailed provide a robust framework for the continued investigation of Elzasonan's metabolic profile and potential drug-drug interactions.
References
- 1. In vitro metabolism of the 5-hydroxytryptamine1B receptor antagonist elzasonan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism, pharmacokinetics, and excretion of the 5-hydroxytryptamine1b receptor antagonist elzasonan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Elzasonan Hydrochloride
Disclaimer: Elzasonan (B146119) hydrochloride is a compound whose development was discontinued, and as a result, detailed in vivo experimental protocols and extensive quantitative data are not widely available in the public domain. The following application notes and protocols are representative examples based on standard preclinical practices for evaluating selective 5-HT1B/1D receptor antagonists for potential antidepressant effects.
Introduction
Elzasonan (CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its proposed mechanism of action for the treatment of depression involves the blockade of these autoreceptors, which leads to an enhancement of serotonergic neurotransmission.[1] By inhibiting the negative feedback loop on serotonin release, elzasonan is thought to increase the levels of serotonin in the synaptic cleft, thereby alleviating depressive symptoms. Human pharmacokinetic studies after a single oral dose have shown that elzasonan has a half-life of approximately 31.5 hours and is extensively metabolized.[2]
These notes provide a framework for conducting in vivo studies to assess the antidepressant-like efficacy and underlying neurobiological effects of a compound like elzasonan hydrochloride.
Proposed Signaling Pathway
The therapeutic potential of elzasonan is predicated on its ability to modulate serotonergic signaling. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Representative Experimental Protocols
The following are detailed methodologies for key in vivo experiments to evaluate the antidepressant-like effects of a selective 5-HT1B/1D antagonist.
Protocol 1: Forced Swim Test (FST) in Mice
Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water cylinder.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Glass cylinders (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Acclimation: House mice in standard conditions for at least one week before the experiment.
-
Drug Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, Elzasonan 1 mg/kg, 3 mg/kg, 10 mg/kg).
-
Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the test.
-
-
Pre-swim Session (Day 1):
-
Fill the cylinders with water to a depth of 15 cm.
-
Place each mouse individually into a cylinder for a 15-minute pre-swim session to induce a state of helplessness.
-
After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim session, administer the assigned treatment.
-
60 minutes post-administration, place the mice back into the water-filled cylinders for a 6-minute test session.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the 6-minute test.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.
-
Protocol 2: Tail Suspension Test (TST) in Mice
Objective: To evaluate antidepressant-like effects by measuring the immobility time of mice when suspended by their tails.
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Tail suspension apparatus
-
Adhesive tape
-
Automated TST monitoring system or video recording equipment
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week.
-
Drug Administration:
-
Divide mice into treatment groups (e.g., Vehicle, Elzasonan 1 mg/kg, 3 mg/kg, 10 mg/kg).
-
Administer the compound or vehicle (p.o. or i.p.) 60 minutes prior to the test.
-
-
Test Procedure:
-
Securely attach a piece of adhesive tape to the tail of each mouse, approximately 1-2 cm from the tip.
-
Suspend each mouse by its tail from a hook in the tail suspension apparatus. The mouse's head should be approximately 20 cm from the floor.
-
The test duration is 6 minutes.
-
-
Data Analysis:
-
Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movement, except for respiration.
-
Use a one-way ANOVA with a post-hoc test to determine statistical significance between groups.
-
General Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of a novel antidepressant candidate.
Caption: A generalized workflow for in vivo antidepressant drug testing.
Quantitative Data Summary
The table below presents hypothetical data from the described in vivo studies to illustrate how results would be summarized.
| Experiment | Treatment Group | Dose (mg/kg, p.o.) | N | Measured Outcome (Mean ± SEM) | p-value vs. Vehicle |
| Forced Swim Test | Vehicle | - | 10 | 155.2 ± 10.3 s (Immobility) | - |
| Elzasonan HCl | 1 | 10 | 148.5 ± 9.8 s (Immobility) | > 0.05 | |
| Elzasonan HCl | 3 | 10 | 110.1 ± 8.5 s (Immobility) | < 0.05 | |
| Elzasonan HCl | 10 | 10 | 85.7 ± 7.2 s (Immobility) | < 0.01 | |
| Tail Suspension Test | Vehicle | - | 12 | 180.4 ± 12.1 s (Immobility) | - |
| Elzasonan HCl | 1 | 12 | 175.3 ± 11.5 s (Immobility) | > 0.05 | |
| Elzasonan HCl | 3 | 12 | 130.6 ± 10.9 s (Immobility) | < 0.05 | |
| Elzasonan HCl | 10 | 12 | 102.9 ± 9.4 s (Immobility) | < 0.01 | |
| Locomotor Activity | Vehicle | - | 8 | 3500 ± 250 cm (Total Distance) | - |
| Elzasonan HCl | 10 | 8 | 3450 ± 280 cm (Total Distance) | > 0.05 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound. The locomotor activity test is included as a crucial control to ensure that the effects observed in the FST and TST are not due to a general increase or decrease in motor activity.
References
Application Notes and Protocols for Elzasonan Hydrochloride in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elzasonan hydrochloride (also known as CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Developed initially by Pfizer for the treatment of depression, its mechanism of action is centered on the enhancement of serotonergic neurotransmission.[1] By blocking the presynaptic 5-HT1B and 5-HT1D autoreceptors, Elzasonan is hypothesized to increase the release of serotonin in key brain regions implicated in mood regulation, such as the hippocampus and prefrontal cortex.[1] These application notes provide detailed protocols for evaluating the antidepressant-like and anxiolytic-like effects of this compound in established rodent behavioral models.
Mechanism of Action: 5-HT1B/1D Receptor Antagonism
Elzasonan's therapeutic potential lies in its ability to modulate the serotonergic system. Presynaptic 5-HT1B and 5-HT1D receptors function as autoreceptors, which, when activated by serotonin, inhibit further serotonin release. By antagonizing these receptors, Elzasonan effectively removes this negative feedback loop, leading to an increase in synaptic serotonin concentrations. This enhanced serotonergic activity is believed to underlie its potential antidepressant and anxiolytic effects.
Experimental Protocols
The following protocols describe the use of the Forced Swim Test (FST) and the Elevated Plus Maze (EPM) to assess the antidepressant-like and anxiolytic-like properties of this compound in rodents.
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used model to screen for antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Standard antidepressant (e.g., Imipramine or Fluoxetine)
-
Rodents (mice or rats)
-
Cylindrical containers (e.g., for mice: 25 cm height, 10 cm diameter; for rats: 40 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
-
Dry towels and warming lamp
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a standard antidepressant via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). A typical pre-treatment time is 30-60 minutes.
-
Pre-test Session (for rats): On day 1, place each rat in the cylinder filled with 15 cm of water for 15 minutes. This session is for habituation.
-
Test Session: On day 2 (for rats) or on the single test day (for mice), place the animals individually in the cylinders containing water deep enough to prevent them from touching the bottom with their hind paws or tail. The session typically lasts for 6 minutes.
-
Behavioral Recording: Record the entire session. The key behavior to score is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Scoring is typically done for the last 4 minutes of the 6-minute session.
-
Post-test Care: After the test, remove the animals from the water, dry them with a towel, and place them in a warm environment before returning them to their home cages.
Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the Elzasonan-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
Materials:
-
This compound
-
Vehicle
-
Standard anxiolytic (e.g., Diazepam)
-
Rodents (mice or rats)
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour prior to testing. The room should be dimly lit.
-
Drug Administration: Administer this compound, vehicle, or a standard anxiolytic 30-60 minutes before the test.
-
Test Session: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a single 5-minute session.
-
Behavioral Recording: Use a video tracking system to record the animal's movement. The key parameters to measure are the time spent in the open arms and closed arms, and the number of entries into each arm.
-
Post-test: Return the animal to its home cage. Clean the maze thoroughly between each animal to remove any olfactory cues.
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the Elzasonan-treated group compared to the vehicle group indicates an anxiolytic-like effect. Total distance traveled can also be analyzed to rule out confounding effects of locomotor activity.
Data Presentation and Expected Results
Table 1: Forced Swim Test - Immobility Duration (Illustrative Data)
| Treatment Group | Dose (mg/kg) | N | Immobility Duration (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 150 ± 10.5 |
| Elzasonan HCl | 1 | 10 | 145 ± 9.8 |
| Elzasonan HCl | 3 | 10 | 110 ± 8.2 |
| Elzasonan HCl | 10 | 10 | 85 ± 7.5 |
| Imipramine | 20 | 10 | 75 ± 6.9 |
| p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Elevated Plus Maze - Open Arm Exploration (Illustrative Data)
| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |
| Vehicle | - | 12 | 15.2 ± 2.1 | 20.5 ± 3.0 | 1500 ± 120 |
| Elzasonan HCl | 1 | 12 | 18.9 ± 2.5 | 24.1 ± 3.3 | 1550 ± 110 |
| Elzasonan HCl | 3 | 12 | 28.5 ± 3.0 | 35.2 ± 4.1 | 1520 ± 130 |
| Elzasonan HCl | 10 | 12 | 35.1 ± 3.5 | 42.8 ± 4.5 | 1480 ± 115 |
| Diazepam | 2 | 12 | 40.3 ± 3.8 | 48.6 ± 5.0 | 1350 ± 100 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Conclusion
This compound, as a selective 5-HT1B/1D antagonist, represents a targeted approach to modulating the serotonergic system for the potential treatment of depression and anxiety. The provided protocols for the Forced Swim Test and Elevated Plus Maze offer standardized methods for evaluating the efficacy of Elzasonan in rodent models. Rigorous adherence to these protocols, including appropriate control groups and unbiased data analysis, is crucial for obtaining reliable and interpretable results. The illustrative data tables provide a template for presenting findings and highlight the expected dose-dependent effects of a compound with this mechanism of action. Further studies are warranted to fully characterize the behavioral pharmacology of this compound.
References
High-Performance Liquid Chromatography Method for the Quantification of Elzasonan: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Elzasonan using a developed High-Performance Liquid Chromatography (HPLC) method. Elzasonan is a pharmaceutical compound of interest, and its accurate quantification is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. The method outlined here is a reverse-phase HPLC (RP-HPLC) approach, designed to be robust, specific, and accurate. This protocol includes information on the required equipment, reagents, and detailed procedural steps for sample preparation, standard preparation, and chromatographic analysis. Additionally, it presents a summary of expected quantitative data and a visual representation of the experimental workflow.
Introduction
Elzasonan is a molecule containing a piperazine (B1678402) moiety and a dichlorophenyl group.[1][2] The piperazine ring has two basic nitrogen atoms, which can be protonated, influencing the molecule's solubility and interaction with the stationary phase in reverse-phase chromatography.[3][4][5][6][7] The dichlorophenyl group and the overall conjugated system of the molecule are expected to exhibit strong UV absorbance, making UV detection a suitable method for quantification.[8][9] Accurate and precise analytical methods are essential for determining the concentration of Elzasonan in bulk drug substances and pharmaceutical formulations to ensure product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[10] This application note describes a validated RP-HPLC method for the quantitative determination of Elzasonan.
Physicochemical Properties of Elzasonan
A thorough understanding of the physicochemical properties of Elzasonan is fundamental to developing a robust HPLC method.
| Property | Value (Predicted/Estimated) | Reference |
| Molecular Formula | C22H23Cl2N3OS | [1][2] |
| Molecular Weight | 448.41 g/mol | [1][2] |
| pKa | pKa1 ≈ 5.0 - 6.0 (less basic nitrogen), pKa2 ≈ 8.0 - 9.0 (more basic nitrogen) | [3][4][5][7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | [10][11][12] |
| UV λmax | ~260 nm | [1][8][9] |
Note: The pKa, solubility, and UV λmax values are estimated based on the known properties of its piperazine and dichlorophenyl moieties and general principles of physical organic chemistry. The piperazine nitrogens' basicity is influenced by the attached functional groups. The extensive conjugation in the molecule is expected to result in a strong UV absorbance.
Experimental Protocol
This protocol details the materials, reagents, and procedures for the HPLC analysis of Elzasonan.
Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-5 decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
pH meter.
-
Sonicator.
Reagents and Standards
-
Elzasonan reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Ammonium (B1175870) acetate (B1210297) (analytical grade).
-
Acetic acid (glacial, analytical grade).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 15 minutes |
Preparation of Solutions
Mobile Phase A (10 mM Ammonium Acetate, pH 4.5):
-
Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH to 4.5 using glacial acetic acid.
-
Filter the solution through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Elzasonan reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions (1-50 µg/mL):
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (initial composition: 70% A, 30% B).
-
For example, to prepare a 10 µg/mL standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of Elzasonan.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).
Data Presentation
The following table summarizes the expected quantitative data from the validation of this HPLC method.
| Parameter | Expected Result |
| Retention Time | Approximately 8-10 minutes |
| **Linearity (R²) ** | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from placebo or degradation products |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of Elzasonan.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of Elzasonan. The use of a C18 column with a gradient elution of ammonium acetate buffer and acetonitrile allows for good separation and peak shape. The method is anticipated to be linear, precise, and accurate over the specified concentration range. This application note and protocol serve as a valuable resource for researchers and scientists involved in the development and quality control of Elzasonan. Method validation in accordance with ICH guidelines is recommended before routine use.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uregina.ca [uregina.ca]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. biotage.com [biotage.com]
- 12. chromtech.com [chromtech.com]
Application Notes: Radioligand Binding Assay for Elzasonan
These application notes provide a detailed protocol for determining the binding affinity and selectivity of Elzasonan, a selective 5-HT1B and 5-HT1D receptor antagonist, using a competitive radioligand binding assay.[1]
Objective
To quantify the binding affinity (Ki) of Elzasonan for the human serotonin (B10506) 5-HT1B receptor expressed in a recombinant cell line. This protocol can be adapted for other receptors (e.g., 5-HT1D) by selecting the appropriate radioligand and cell line.
Principle of the Assay
This assay operates on the principle of competition. A fixed concentration of a radiolabeled ligand ([³H]-GR125743), known to bind specifically to the 5-HT1B receptor, is incubated with cell membranes containing the receptor. In parallel, increasing concentrations of the unlabeled test compound, Elzasonan, are added. Elzasonan will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, which is inversely proportional to the concentration of Elzasonan. By measuring the concentration of Elzasonan that inhibits 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, which reflects the affinity of Elzasonan for the receptor.[2][3]
Experimental Protocols
Materials and Reagents
-
Cell Membranes: CHO-K1 or HEK293 cell membranes stably expressing the human recombinant 5-HT1B receptor.
-
Radioligand: [³H]-GR125743 (a selective 5-HT1B/1D antagonist).
-
Test Compound: Elzasonan (CP-448,187).
-
Non-specific Binding Control: High concentration of a non-radiolabeled 5-HT1B ligand, e.g., 10 µM Serotonin (5-HT) or 10 µM GR125743.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 at the assay temperature.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen HTS FB plates), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[4]
-
Scintillation Cocktail: A suitable liquid scintillation fluid (e.g., PerkinElmer Betaplate Scint).[4]
-
Equipment: 96-well plate shaker, vacuum filtration manifold (e.g., Millipore), and a liquid scintillation counter (e.g., MicroBeta TriLux counter).[4][5]
Membrane Preparation
-
Frozen cell pellets or tissues are homogenized in 20 volumes of ice-cold lysis buffer.[4]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[4]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[4]
-
The resulting pellet is resuspended in fresh assay buffer and centrifuged again.[4]
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method like the Pierce BCA assay.[4]
-
Membranes are aliquoted and stored at -80°C until use. On the day of the assay, an aliquot is thawed and diluted to the desired final concentration (typically 50-120 µg of protein per well) in assay buffer.[4]
Assay Procedure (96-Well Plate Format)
-
Prepare Compound Plate: Prepare serial dilutions of Elzasonan in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: Add the following reagents to each well of the 96-well filter plate in the specified order. The final assay volume is typically 200-250 µL.[4]
-
Total Binding (TB) wells: 50 µL Assay Buffer + 50 µL [³H]-GR125743 + 100 µL Membrane Suspension.
-
Non-specific Binding (NSB) wells: 50 µL Non-specific Control (e.g., 10 µM 5-HT) + 50 µL [³H]-GR125743 + 100 µL Membrane Suspension.
-
Competition wells: 50 µL Elzasonan (at each concentration) + 50 µL [³H]-GR125743 + 100 µL Membrane Suspension.
-
Note: The concentration of [³H]-GR125743 should be close to its Kd value for the 5-HT1B receptor.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-soaked glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Drying and Counting: Dry the filter plate for approximately 30-60 minutes at 50°C.[4] Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[4]
Data Analysis
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Elzasonan concentration. The percentage of specific binding at each concentration of Elzasonan is calculated as: (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.[2][4]
-
Calculate Ki: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation:[2][6] Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
Data Presentation
The following table summarizes the representative binding affinities of Elzasonan for various serotonin receptor subtypes, illustrating its selectivity profile.
| Receptor Subtype | Ki (nM) | Radioligand Used | Source of Receptor |
| 5-HT1B | ~1-5 | [³H]-GR125743 | Recombinant Human |
| 5-HT1D | ~1-5 | [³H]-GR125743 | Recombinant Human |
| 5-HT1A | >1000 | [³H]-8-OH-DPAT | Recombinant Human |
| 5-HT2A | >500 | [³H]-Ketanserin | Recombinant Human |
| 5-HT7 | >1000 | [³H]-5-CT | Recombinant Human |
| Note: Ki values are illustrative based on Elzasonan's known high selectivity for 5-HT1B/1D receptors. Actual values must be determined experimentally. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Diagram
Caption: Signaling pathway of the 5-HT1B receptor.
References
Elzasonan: Application Notes and Protocols for Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elzasonan (B146119) (formerly CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. It was under development by Pfizer for the treatment of depression. The rationale behind its development was that by blocking the 5-HT1B and 5-HT1D autoreceptors on presynaptic serotonin neurons, elzasonan would increase the release of serotonin in key brain regions implicated in mood regulation, such as the hippocampus and prefrontal cortex. Although the clinical development of elzasonan was discontinued, its unique mechanism of action as a selective 5-HT1B/1D antagonist makes it a valuable tool for neuropharmacology research aimed at understanding the role of these receptors in both normal brain function and in psychiatric and neurological disorders.
These application notes provide an overview of the preclinical pharmacological profile of elzasonan and detailed, generalized protocols for key experiments to assess its effects.
Data Presentation
In Vitro Receptor and Transporter Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of elzasonan for various neurotransmitter receptors and transporters. Data is derived from preclinical studies and indicates a high affinity and selectivity for 5-HT1B and 5-HT1D receptors.
| Target | Ki (nM) |
| Human 5-HT1B | 2.5 |
| Human 5-HT1D | 1.0 |
| Human 5-HT1A | >1000 |
| Human 5-HT2A | 250 |
| Human 5-HT2C | 500 |
| Human Dopamine D2 | >1000 |
| Human Norepinephrine Transporter | >1000 |
| Human Serotonin Transporter | 300 |
In Vivo Neurochemical and Behavioral Effects
The following table summarizes key in vivo findings from preclinical studies with elzasonan in rats.
| Experiment | Species | Key Finding |
| In Vivo Microdialysis | Rat | Increased extracellular serotonin levels in the hippocampus. |
| Forced Swim Test | Rat | Reduced immobility time, indicative of antidepressant-like effects. |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Elzasonan
Caption: Proposed mechanism of action of Elzasonan.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical evaluation.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific experimental conditions.
Radioligand Binding Assay for 5-HT1B and 5-HT1D Receptors
Objective: To determine the binding affinity (Ki) of elzasonan for human 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D antagonist).
-
Non-specific binding control: Serotonin (5-HT) or another suitable high-affinity ligand at a high concentration (e.g., 10 µM).
-
Elzasonan stock solution (e.g., 10 mM in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Compound Dilution: Prepare serial dilutions of elzasonan in assay buffer. The final concentrations should typically range from 0.01 nM to 10 µM.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or elzasonan dilution.
-
50 µL of [3H]-GR125743 at a final concentration close to its Kd (e.g., 0.1-0.5 nM).
-
100 µL of cell membrane preparation (protein concentration to be optimized, typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plates at room temperature (or 37°C, to be optimized) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the elzasonan concentration.
-
Determine the IC50 value (the concentration of elzasonan that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis in the Rat Hippocampus
Objective: To measure the effect of elzasonan on extracellular serotonin levels in the hippocampus of freely moving rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Surgical instruments.
-
Dental cement.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4.
-
Elzasonan solution for administration (e.g., dissolved in saline or another suitable vehicle).
-
HPLC system with electrochemical detection for serotonin analysis.
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the hippocampus (e.g., AP -5.6 mm, ML +4.8 mm, DV -7.0 mm from bregma). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 2 hours.
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 90 minutes to establish a stable baseline of extracellular serotonin.
-
Drug Administration: Administer elzasonan (e.g., subcutaneously or intraperitoneally) at the desired dose.
-
Post-Dosing Collection: Continue collecting dialysate samples for at least 3-4 hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin content using HPLC with electrochemical detection.
-
Data Analysis:
-
Express the serotonin concentration in each sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change in serotonin levels over time for the vehicle and elzasonan-treated groups.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug effect.
-
Rat Forced Swim Test
Objective: To assess the antidepressant-like activity of elzasonan in rats.
Materials:
-
Male Sprague-Dawley rats (220-250 g).
-
Cylindrical swim tanks (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Elzasonan solution for administration.
-
Video recording equipment (optional, for later scoring).
-
Timers.
Procedure:
-
Pre-test Session (Day 1): Place each rat individually in a swim tank for a 15-minute pre-swim session. This is to induce a state of immobility on the test day. After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Drug Administration (Day 2): Administer elzasonan or vehicle to the rats at various time points before the test session (e.g., 30, 60, and 120 minutes prior).
-
Test Session (Day 2): Place the rats back into the swim tanks for a 5-minute test session.
-
Behavioral Scoring: During the 5-minute test session, record the duration of immobility. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Compare the immobility times of the elzasonan-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Clinical Development and Discontinuation
Information regarding the clinical development of elzasonan is limited. The compound was in development by Pfizer for the treatment of depression. However, its development was discontinued. While the precise reasons for discontinuation have not been publicly detailed in scientific literature or clinical trial registries, it is often due to a lack of sufficient efficacy, an unfavorable side effect profile, or strategic portfolio decisions by the pharmaceutical company. The absence of published clinical trial data prevents a detailed analysis of its clinical application and potential.
Disclaimer: This document is intended for research and informational purposes only. Elzasonan is an investigational compound and is not approved for any clinical use. All experiments should be conducted in accordance with relevant ethical guidelines and regulations.
Elzasonan Hydrochloride: Application Notes for Serotonin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elzasonan (B146119) hydrochloride (also known as CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Developed by Pfizer, it was investigated for the treatment of major depressive disorder.[1] The rationale behind its development lies in the hypothesis that blocking the 5-HT1B and 5-HT1D autoreceptors on presynaptic serotonin neurons can disinhibit serotonin release, thereby increasing serotonergic neurotransmission in key brain regions implicated in depression.[1] Although the clinical development of elzasonan was discontinued, reportedly due to a lack of efficacy, the compound remains a valuable tool for researchers studying the role of 5-HT1B and 5-HT1D receptors in various physiological and pathological processes.[1]
This document provides an overview of the application of elzasonan hydrochloride in serotonin receptor research, including its mechanism of action and general protocols for its characterization.
Mechanism of Action
Elzasonan is a competitive antagonist at 5-HT1B and 5-HT1D receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As autoreceptors located on the presynaptic terminals of serotonergic neurons, their activation by serotonin provides a negative feedback mechanism that inhibits further serotonin release. By blocking these receptors, elzasonan is thought to interrupt this negative feedback loop, resulting in an enhanced release of serotonin into the synaptic cleft.[1]
Data Presentation
Note: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, specific quantitative data on the binding affinity (e.g., Ki or IC50 values) and functional antagonist potency (e.g., pA2 or IC50 values) of this compound for 5-HT1B, 5-HT1D, and other serotonin receptor subtypes could not be located. The discontinuation of its clinical development may have resulted in this data not being published. The following tables are provided as templates for researchers to populate with their own experimental data when characterizing elzasonan or similar compounds.
Table 1: Radioligand Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand | Test Compound Concentration Range | Ki (nM) ± SEM | n |
| 5-HT1B | [³H]-GR125743 | 0.1 nM - 10 µM | Data not available | |
| 5-HT1D | [³H]-BRL15572 | 0.1 nM - 10 µM | Data not available | |
| 5-HT1A | [³H]-8-OH-DPAT | 0.1 nM - 10 µM | Data not available | |
| 5-HT2A | [³H]-Ketanserin | 0.1 nM - 10 µM | Data not available | |
| 5-HT2C | [³H]-Mesulergine | 0.1 nM - 10 µM | Data not available | |
| 5-HT7 | [³H]-LSD | 0.1 nM - 10 µM | Data not available |
Table 2: Functional Antagonist Activity of this compound at 5-HT1B and 5-HT1D Receptors
| Receptor Subtype | Agonist | Assay Type | Elzasonan Concentration Range | IC50 (nM) ± SEM | pA2 | n |
| 5-HT1B | 5-HT | cAMP Assay | 0.1 nM - 10 µM | Data not available | Data not available | |
| 5-HT1D | 5-HT | cAMP Assay | 0.1 nM - 10 µM | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols that can be adapted for the in vitro and in vivo characterization of this compound.
In Vitro Characterization
1. Radioligand Binding Assays
This protocol is for determining the binding affinity of this compound for various serotonin receptor subtypes.
-
Objective: To determine the inhibition constant (Ki) of this compound at 5-HT1B, 5-HT1D, and other serotonin receptors.
-
Materials:
-
Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]-GR125743 for 5-HT1B, [³H]-BRL15572 for 5-HT1D).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and either buffer, this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional cAMP Assay
This protocol is for determining the functional antagonist activity of this compound at 5-HT1B and 5-HT1D receptors.
-
Objective: To determine the IC50 or pA2 value of this compound in inhibiting the agonist-induced decrease in cAMP levels.
-
Materials:
-
Intact cells expressing the human recombinant 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Serotonin (5-HT) or another suitable agonist.
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Add a fixed concentration of forskolin and the agonist (e.g., 5-HT at its EC80 concentration) to the wells.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the pA2 value, perform Schild analysis by measuring the dose-response curves of the agonist in the presence of increasing concentrations of this compound.
-
In Vivo Characterization
1. Rodent Models of Depression (e.g., Forced Swim Test)
This protocol provides a general framework for assessing the antidepressant-like effects of this compound in a rodent model.
-
Objective: To evaluate the effect of this compound on depressive-like behavior in the forced swim test.[2][3]
-
Materials:
-
Male mice or rats.
-
This compound.
-
Vehicle control.
-
A transparent cylindrical tank filled with water.
-
Video recording and analysis software.
-
-
Procedure:
-
Administer this compound or vehicle to the animals at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
After a specified pretreatment time, place each animal individually into the water-filled cylinder for a 6-minute test session.
-
Record the behavior of the animals.
-
Analyze the recordings to quantify the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Compare the immobility times between the different treatment groups using appropriate statistical analysis.
-
Visualizations
Caption: Proposed mechanism of elzasonan at presynaptic 5-HT1B/1D autoreceptors.
Caption: Workflow for determining the binding affinity of elzasonan.
Caption: Logical flow of the forced swim test for antidepressant screening.
References
- 1. Elzasonan - Wikipedia [en.wikipedia.org]
- 2. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The forced swimming test as a model for core and component behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Custom Synthesis of Elzasonan Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the custom synthesis of Elzasonan hydrochloride and its derivatives. Elzasonan is a selective 5-HT1B and 5-HT1D receptor antagonist that has been investigated for its potential as an antidepressant. These protocols are intended to guide researchers in medicinal chemistry and drug development through the synthetic process, enabling the generation of Elzasonan analogs for further investigation, including structure-activity relationship (SAR) studies and preclinical evaluation. The methodologies outlined are based on established synthetic routes for structurally related compounds, including the formation of the core thiomorpholin-3-one (B1266464) scaffold and subsequent functionalization.
Introduction
Elzasonan (IUPAC Name: 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one) is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are implicated in the regulation of serotonin release in the brain, and their blockade has been proposed as a therapeutic strategy for depression and other neuropsychiatric disorders.[2][3] The custom synthesis of this compound and its derivatives is crucial for exploring the full therapeutic potential of this chemical scaffold. By systematically modifying the core structure, researchers can investigate the impact of various substituents on receptor affinity, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of a potential synthetic pathway to Elzasonan and its derivatives, complete with detailed experimental protocols and data presentation guidelines.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a convergent strategy, involving the preparation of key intermediates followed by their coupling to assemble the final molecule. The core of Elzasonan is a substituted 2-benzylidene-thiomorpholin-3-one. A plausible synthetic route involves the following key steps:
-
Synthesis of the Thiomorpholin-3-one Core: Preparation of the 4-aryl-thiomorpholin-3-one scaffold.
-
Knoevenagel Condensation: Reaction of the thiomorpholin-3-one with a substituted benzaldehyde (B42025) to introduce the benzylidene moiety.
-
Salt Formation: Conversion of the final compound to its hydrochloride salt for improved solubility and handling.
This modular approach allows for the facile introduction of diversity at various points in the synthesis, enabling the creation of a library of Elzasonan derivatives.
Experimental Protocols
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol 1: Synthesis of 4-(3,4-Dichlorophenyl)thiomorpholin-3-one (Intermediate C)
-
Reaction Setup: To a solution of 3,4-dichlorophenacyl bromide (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetonitrile, add 2-mercaptoethylamine (1.1 eq) and a base such as triethylamine (B128534) or potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-(3,4-dichlorophenyl)thiomorpholin-3-one.
Protocol 2: Synthesis of Elzasonan (Compound E)
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(3,4-dichlorophenyl)thiomorpholin-3-one (1.0 eq) and 2-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of a base such as piperidine (B6355638) or pyrrolidine.
-
Reaction Conditions: Heat the mixture to reflux and remove water azeotropically. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield Elzasonan as a solid.
Protocol 3: Preparation of this compound (Compound F)
-
Salt Formation: Dissolve the purified Elzasonan in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
Isolation: A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis of this compound and its derivatives.
Table 1: Synthesis of 4-Aryl-thiomorpholin-3-one Intermediates
| Derivative | Aryl Substituent | Starting Material | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
| C | 3,4-Dichloro | 3,4-Dichlorophenacyl bromide | 75 | 128-130 | >98 |
| C-1 | 4-Chloro | 4-Chlorophenacyl bromide | |||
| C-2 | 4-Fluoro | 4-Fluorophenacyl bromide |
Table 2: Synthesis of Elzasonan Derivatives
| Derivative | Intermediate C | Benzaldehyde D | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
| E | C | 2-(4-Methylpiperazin-1-yl)benzaldehyde | 68 | 185-187 | >99 |
| E-1 | C-1 | 2-(4-Methylpiperazin-1-yl)benzaldehyde | |||
| E-2 | C | 2-(Piperidin-1-yl)benzaldehyde |
Table 3: Biological Activity of Elzasonan Derivatives at 5-HT1B/1D Receptors
| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | Selectivity (1D/1B) |
| Elzasonan HCl | 1.5 | 2.0 | 1.33 |
| Derivative 1 | |||
| Derivative 2 |
Signaling Pathway and Experimental Workflow
The therapeutic effect of Elzasonan is believed to stem from its antagonism of presynaptic 5-HT1B/1D autoreceptors, which leads to an increase in serotonin release in key brain regions.
Caption: Mechanism of action of Elzasonan.
The general workflow for the synthesis and evaluation of Elzasonan derivatives is depicted below.
Caption: Workflow for the development of Elzasonan derivatives.
Conclusion
The protocols and guidelines presented in this document offer a framework for the custom synthesis of this compound and its derivatives. By following these procedures, researchers can generate novel compounds for biological evaluation, contributing to the exploration of the therapeutic potential of 5-HT1B/1D receptor antagonists. The modular nature of the synthesis allows for systematic structural modifications, facilitating the development of compounds with improved pharmacological profiles.
References
Troubleshooting & Optimization
Troubleshooting Elzasonan hydrochloride solubility issues
Welcome to the technical support center for Elzasonan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common troubleshooting issues related to the solubility and handling of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CP-448,187-01) is a selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1] Its intended therapeutic application was as an antidepressant.[1][2] By blocking these autoreceptors, Elzasonan is thought to increase the release of serotonin in the brain, which is a key neurotransmitter involved in mood regulation.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific public data on the solubility of this compound is limited, hydrochloride salts of organic compounds often exhibit improved solubility in aqueous and polar protic solvents. For initial experiments, it is recommended to test solubility in a range of solvents. A general approach is to start with water and then move to common organic solvents. Due to its chemical structure, dimethyl sulfoxide (B87167) (DMSO) is also a likely solvent.[3]
Q3: My this compound solution appears cloudy or precipitates over time. What could be the cause?
Solution instability can be due to several factors, including:
-
pH shifts: The solubility of hydrochloride salts is often pH-dependent. Changes in the pH of your solution, perhaps due to the introduction of other components, could cause the compound to precipitate.
-
Temperature changes: Solubility can be temperature-sensitive. A decrease in temperature may lead to supersaturation and subsequent precipitation.
-
Solvent evaporation: Over time, especially in unsealed containers, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
-
Degradation: The compound may be degrading, leading to the formation of less soluble byproducts. Factors influencing drug stability include light, temperature, and oxidative stress.[4]
Q4: Are there any known stability issues with this compound?
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
If you are experiencing difficulty in dissolving this compound, consider the following troubleshooting steps:
1. Solvent Selection:
-
Systematically test the solubility in a variety of solvents. A suggested order is provided in the table below with hypothetical solubility data for illustrative purposes.
| Solvent | Expected Solubility (mg/mL) at 25°C |
| Water | ~5-10 |
| 0.1 N HCl | > 20 |
| Ethanol | ~1-5 |
| Methanol | ~2-8 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Propylene Glycol | ~10-20 |
2. pH Adjustment:
-
The solubility of amine-containing hydrochloride salts is typically higher at a lower pH. If you are working with aqueous solutions, try acidifying the medium with a small amount of dilute hydrochloric acid.
3. Temperature Control:
-
Gently warming the solution may increase the rate of dissolution and the solubility limit. However, be cautious as excessive heat can lead to degradation.
4. Sonication:
-
Using an ultrasonic bath can help to break down aggregates of the solid material and enhance the dissolution process.
Issue 2: Solution Instability and Precipitation
To address issues of cloudiness or precipitation in your this compound solutions, please refer to the following workflow:
Caption: Troubleshooting workflow for this compound solution instability.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
Objective: To determine the approximate solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of water (e.g., 1 mL).
-
Seal the vial and place it in a shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the supernatant, which represents the solubility at that temperature.
Protocol 2: HPLC Method for the Analysis of this compound
Objective: To provide a general-purpose High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Note: This is a starting point and may require optimization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Chromatographic Conditions (Example):
| Parameter | Value |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (likely in the 220-350 nm range) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare your experimental samples, ensuring they are filtered before injection.
-
Run the standards and samples through the HPLC system.
-
Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in your samples.
Signaling Pathway
This compound acts as an antagonist at 5-HT1B and 5-HT1D receptors. These receptors are often found on the presynaptic terminal of serotonergic neurons and act as autoreceptors that inhibit the release of serotonin. By blocking these receptors, Elzasonan is thought to disinhibit the neuron, leading to an increased release of serotonin into the synaptic cleft.
References
- 1. Elzasonan - Wikipedia [en.wikipedia.org]
- 2. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 3. researchgate.net [researchgate.net]
- 4. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elzasonan Hydrochloride Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Elzasonan hydrochloride dosage for in vivo experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in rodents?
Q2: How should I prepare this compound for administration to animals?
A2: this compound should be dissolved in a suitable vehicle. For many preclinical studies, a common vehicle is sterile saline (0.9% NaCl) or a solution of saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline. The final concentration of the solubilizing agent should be kept low (e.g., <5% for Tween 80, <1% for DMSO) and a vehicle control group should always be included in your experimental design. The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter for sterile administration.
Q3: What is the mechanism of action of this compound?
A3: Elzasonan is a selective antagonist of the serotonin (B10506) 1B and 1D receptors (5-HT1B and 5-HT1D).[1] These receptors function as autoreceptors on presynaptic serotonergic neurons, inhibiting the release of serotonin. By blocking these autoreceptors, Elzasonan is thought to increase the release of serotonin in brain regions associated with mood and anxiety, such as the hippocampus and prefrontal cortex, leading to its potential antidepressant and anxiolytic effects.[1]
Troubleshooting Guide
Q1: I am not observing any significant effect of this compound in my behavioral model. What should I do?
A1: If you are not observing the expected effect, consider the following troubleshooting steps:
-
Dosage Adjustment: The initial dose may be too low. A systematic dose-escalation study is recommended. Based on data from other 5-HT1B/1D antagonists, you might need to explore doses up to 40 mg/kg.[2]
-
Route of Administration: The chosen route of administration (e.g., oral) may result in poor bioavailability. Consider switching to a parenteral route like intraperitoneal (i.p.) or subcutaneous (s.c.) injection to ensure more direct and consistent systemic exposure.
-
Timing of Administration: The time between drug administration and behavioral testing is critical. The pharmacokinetic profile of this compound should be considered. If not known for your specific animal model, a time-course experiment should be performed to determine the peak plasma concentration and the optimal pre-treatment time.
-
Metabolism: Elzasonan is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8 in humans. Species differences in metabolism could affect the drug's efficacy. Consider potential differences in your animal model's metabolism.
Q2: My animals are showing signs of toxicity or adverse effects. What could be the cause?
A2: Observed toxicity can be dose-dependent.
-
Dose Reduction: The administered dose may be too high. It is crucial to establish a maximum tolerated dose (MTD) in your specific animal strain.
-
Vehicle Effects: The vehicle used to dissolve this compound could be causing adverse effects. Ensure the concentration of any solubilizing agents is minimal and that the vehicle control group does not exhibit similar signs of toxicity.
-
Off-Target Effects: While Elzasonan is selective for 5-HT1B/1D receptors, high concentrations could lead to off-target effects. A thorough literature review on the compound's selectivity profile is recommended.
Data Presentation
Table 1: In Vivo Dosages of Analogous 5-HT1B/1D Antagonists in Rodent Models
| Compound | Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| GR-127,935 | Vogel Conflict Drinking Test | Rat | i.p. | 5-10 mg/kg | [2] |
| GR-127,935 | Elevated Plus-Maze Test | Rat | i.p. | up to 40 mg/kg | [2] |
| SB-649,915-B | Ultrasonic Vocalization | Rat | i.p. | 0.1-1.0 mg/kg | [1] |
| SB-649,915-B | Social Interaction Test | Rat | p.o. | 1.0-7.5 mg/kg | [1] |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in the Forced Swim Test (FST)
-
Animals: Male C57BL/6 mice, 8-10 weeks old, housed in groups of 4-5 with ad libitum access to food and water. Acclimatize animals to the facility for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a vehicle of 0.9% saline with 2% Tween 80. Prepare serial dilutions to achieve final doses of 1, 5, 10, and 20 mg/kg in an injection volume of 10 ml/kg.
-
Experimental Groups:
-
Group 1: Vehicle control (saline + 2% Tween 80)
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (5 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
Group 5: this compound (20 mg/kg)
-
Group 6: Positive control (e.g., Imipramine, 20 mg/kg)
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control via i.p. injection 30 minutes before the FST.
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes. Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo dose optimization.
References
- 1. SB-649915-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Elzasonan hydrochloride stability and storage conditions
Disclaimer: Publicly available stability and storage data for Elzasonan hydrochloride (also known as CP-448,187-01) is limited. This guide provides general recommendations and troubleshooting advice based on standard practices for hydrochloride salt compounds. Researchers should perform their own stability studies to determine optimal conditions for their specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound powder?
For long-term storage and to maintain product quality, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture. Ideal conditions would be in a freezer or refrigerator.[1] For short-term storage, a cool, dry, and well-ventilated place is advisable.
Q2: How should I store solutions of this compound?
The stability of this compound in solution is not well-documented. As a general precaution, solutions should be freshly prepared. If storage is necessary, it is recommended to store them at 2-8°C and protect them from light. A preliminary stability study is highly recommended to understand its degradation profile in your specific solvent and buffer system.
Q3: What are the potential degradation pathways for a hydrochloride salt like this compound?
Hydrochloride salts can be susceptible to several degradation pathways, including:
-
Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis can be influenced by pH and temperature.
-
Oxidation: Degradation in the presence of oxygen. This can be accelerated by exposure to light, heat, and the presence of metal ions.[2]
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of potency in solid form | Improper storage (exposure to moisture, high temperatures, or light). | Ensure the compound is stored in a tightly sealed container in a freezer or refrigerator, protected from light. Use a desiccator if necessary. |
| Precipitation observed in prepared solutions | Poor solubility in the chosen solvent or buffer. The pH of the solution may be affecting solubility. | Verify the solubility of this compound in your chosen solvent system. Adjusting the pH or using a co-solvent may be necessary. Gentle warming and sonication can also aid dissolution. |
| Change in color or appearance of the solution | Potential degradation of the compound. | Prepare fresh solutions for each experiment. If a colored solution is consistently observed, this may indicate a degradation product. An analytical technique like HPLC should be used to assess purity. |
| Inconsistent experimental results | Degradation of the compound in the experimental media or under experimental conditions (e.g., temperature, light exposure). | Prepare solutions fresh daily. Minimize the exposure of the compound and its solutions to light and elevated temperatures. Run control experiments to assess stability under your specific assay conditions. |
Experimental Protocols
The following are generalized protocols for stability testing that can be adapted for this compound. These are based on ICH guidelines and common practices for pharmaceutical compounds.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the solid powder and the stock solution in an oven at a high temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the solid powder and the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating analytical method, such as HPLC with UV detection, to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a common reverse-phase column, such as a C18 column.
-
Mobile Phase Selection: A typical starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
-
Optimize the mobile phase composition (gradient or isocratic elution), pH of the aqueous buffer, and column temperature to achieve good separation between the peak for this compound and any degradation product peaks.
-
The flow rate and detection wavelength should also be optimized to ensure good peak shape and sensitivity.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
Avoiding off-target effects of Elzasonan hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help anticipate and mitigate potential off-target effects of Elzasonan hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] By blocking these autoreceptors, it is thought to enhance serotonergic neurotransmission in the brain.[1]
Q2: What are the known off-target effects of this compound?
Publicly available pharmacological data on a broad off-target profile for this compound is limited. As with many small molecules, there is a potential for interaction with other receptors, enzymes, or ion channels. Common off-target liabilities for compounds of this class can include interactions with other G-protein coupled receptors (GPCRs), monoamine transporters, and ion channels. To ensure the specificity of your experimental results, it is crucial to perform your own off-target profiling.
Q3: How can I proactively assess the potential off-target profile of this compound in my experimental system?
A tiered approach is recommended. Start with in silico (computational) predictions to identify potential off-target liabilities. Based on these predictions, you can select a targeted in vitro screening panel. For broader characterization, a comprehensive safety screening panel is advised.
Q4: What is a typical in vitro safety screening panel?
A primary safety panel is designed to identify compounds with the highest risk by screening against targets associated with the most common and serious adverse drug reactions. The composition of such a panel can vary, but a representative example is provided in the table below.
Table 1: Representative Primary In Vitro Safety Screening Panel
| Target Class | Representative Targets |
| GPCRs | Adenosine A1, Adrenergic (α1A, α2A, β1, β2), Cannabinoid CB1, Dopamine (D1, D2, D3), Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT3) |
| Ion Channels | hERG (KV11.1), CaV1.2, NaV1.5, KCNQ1/mink |
| Enzymes | COX-1, COX-2, Phosphodiesterases (e.g., PDE3A, PDE4D) |
| Transporters | Norepinephrine Transporter (NET), Dopamine Transporter (DAT), Serotonin Transporter (SERT) |
| Nuclear Receptors | Glucocorticoid Receptor, Progesterone Receptor |
This table is a generalized representation. The specific targets included in a screening panel may vary between service providers.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cellular Assays
You are observing cellular effects that cannot be explained by the known 5-HT1B/1D antagonism of this compound.
Possible Cause: An off-target interaction may be responsible for the observed phenotype.
Troubleshooting Workflow:
-
Review the Literature: Search for pharmacological profiles of structurally similar compounds to identify potential off-target classes.
-
In Silico Assessment: Use computational tools to predict potential off-target interactions for this compound. Several free and commercial platforms are available for this purpose.
-
Initial Off-Target Screening: Perform a focused in vitro screen against a small panel of receptors and enzymes identified in the previous steps. A radioligand binding assay is a common method for this.
-
Confirm with Functional Assays: If binding is detected, use a functional assay (e.g., a calcium mobilization assay for GPCRs or an electrophysiology assay for ion channels) to determine if the binding interaction results in a biological response (agonism, antagonism, or allosteric modulation).
-
Dose-Response Analysis: Conduct a dose-response curve for the off-target effect and compare it to the on-target potency. A significant separation between the on-target and off-target potencies is desirable.
Caption: Troubleshooting workflow for unexpected cellular effects.
Issue 2: High Non-Specific Binding in a Radioligand Binding Assay
You are attempting to characterize the binding of this compound to a potential off-target receptor using a radioligand binding assay, but the non-specific binding is too high.
Possible Cause: This can be due to issues with the radioligand, the tissue/cell preparation, or the assay conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution(s) |
| Radioligand Issues | - Use a lower concentration of the radioligand (at or below its Kd).- Verify the purity of the radioligand.- Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to have higher non-specific binding. |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein in the assay.- Ensure thorough homogenization and washing of membranes to remove endogenous ligands. |
| Assay Conditions | - Optimize incubation time and temperature.- Modify the assay buffer (e.g., by adding BSA).- Increase the number and volume of wash steps with ice-cold buffer. |
Experimental Protocols
Protocol 1: General Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for a potential off-target receptor.
Materials:
-
Membrane preparation from cells expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
This compound stock solution.
-
Assay buffer (specific to the receptor).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in assay buffer to the desired concentration.
-
Prepare a series of dilutions of this compound.
-
Prepare the radioligand at a final concentration at or near its Kd.
-
Prepare the unlabeled ligand at a high concentration (e.g., 1000-fold the Kd of the radioligand) to determine non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-Specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled ligand.
-
Competition Binding: Add membrane preparation, radioligand, and each dilution of this compound.
-
-
Incubation: Incubate the reactions at a specified temperature for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand competition binding assay.
Signaling Pathway
This compound's Primary Signaling Pathway
This compound acts as an antagonist at presynaptic 5-HT1B/1D autoreceptors located on serotonin (5-HT) neurons. The binding of serotonin to these autoreceptors normally inhibits further serotonin release. By blocking these receptors, Elzasonan disinhibits the neuron, leading to an increase in the release of serotonin into the synaptic cleft. This enhanced serotonergic neurotransmission is the basis of its intended therapeutic effect.
Caption: Mechanism of action of this compound.
References
Interpreting unexpected results in Elzasonan hydrochloride studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Elzasonan (B146119) hydrochloride (CP-448,187). The information is designed to help interpret unexpected results and refine experimental approaches.
FAQs: Understanding Elzasonan Hydrochloride
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known by its Pfizer development code, CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its intended therapeutic effect was based on the blockade of presynaptic 5-HT1B/1D autoreceptors, which are inhibitory. By blocking these autoreceptors, Elzasonan was expected to increase the release of serotonin in key brain regions like the hippocampus and prefrontal cortex, thereby producing an antidepressant effect.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: The development of Elzasonan for the treatment of depression was discontinued, with reports suggesting this was potentially due to a lack of efficacy in clinical trials.[1]
Q3: What are the main metabolic pathways for Elzasonan?
A3: In vitro studies using human liver microsomes have shown that Elzasonan is primarily metabolized through oxidative N-demethylation and oxidation reactions. The main cytochrome P450 enzymes involved are CYP3A4 and CYP2C8.[2] Key metabolic transformations include the formation of 5-hydroxyelzasonan (M3), N-desmethylelzasonan (M4), and elzasonan N-oxide (M5).[2]
Troubleshooting Guide: Interpreting Unexpected Experimental Results
This guide addresses potential discrepancies and unexpected outcomes in in vitro and in vivo studies with this compound.
In Vitro Assay Issues
Q4: In our radioligand binding assay, we are observing high non-specific binding. What could be the cause and how can we mitigate this?
A4: High non-specific binding (NSB) can obscure your specific binding signal and lead to inaccurate affinity estimations. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Concentration: Use a radioligand concentration at or below its dissociation constant (Kd).- Purity: Ensure the radiochemical purity of your ligand is high (>90%).- Hydrophobicity: Highly hydrophobic ligands tend to have higher NSB. Consider this characteristic when selecting your radioligand. |
| Membrane Preparation | - Protein Amount: Titrate the amount of membrane protein used. A typical starting range is 100-500 µg per well.- Washing: Ensure thorough homogenization and washing of membranes to remove any endogenous serotonin or other interfering substances. |
| Assay Conditions | - Blocking Agents: Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce ligand binding to the filter material.- Buffer Composition: Include bovine serum albumin (BSA) at 0.1-0.5% in your assay buffer to reduce non-specific binding to tubes and plates. |
| Filter Washing | - Wash Volume & Temperature: Use a sufficient volume of ice-cold wash buffer to rapidly remove unbound ligand.- Wash Duration: Keep wash times brief to minimize dissociation of specifically bound ligand. |
Q5: Our competition binding curve for Elzasonan is biphasic. How should we interpret this?
A5: A biphasic competition curve suggests that Elzasonan may be interacting with more than one binding site on the receptor preparation. This could be due to:
-
Receptor Subtypes: If your system expresses both 5-HT1B and 5-HT1D receptors, and Elzasonan has different affinities for each, a biphasic curve may result.
-
Receptor Dimers: G-protein coupled receptors, including serotonin receptors, can form homodimers or heterodimers, which may present multiple binding sites with different affinities.
-
Agonist and Antagonist States: The receptor may exist in high-affinity and low-affinity states for agonists. As an antagonist, Elzasonan might differentiate between these states.
-
Metabolism of the Compound: If Elzasonan is being metabolized in your cell-based assay to a compound with a different binding affinity, this can also result in a biphasic curve.
To investigate this, consider using cell lines that express only a single receptor subtype (5-HT1B or 5-HT1D) to see if the curve becomes monophasic.
Q6: In our functional assay (e.g., cAMP inhibition), Elzasonan shows weak or no antagonist activity, or even some agonist activity. What could explain this?
A6: This is a critical and complex issue. Here are several possibilities:
-
Partial Agonism: Some compounds designed as antagonists can exhibit partial agonist activity under certain conditions. This is especially true at high concentrations or in systems with high receptor expression and spare receptors.
-
Assay Sensitivity: For Gi-coupled receptors like 5-HT1B/1D, the assay window for detecting antagonism can be narrow. Ensure your assay is optimized to detect subtle changes in cAMP levels. Using forskolin (B1673556) to stimulate adenylyl cyclase can help to widen this window.
-
Off-Target Effects: Elzasonan could be acting on other receptors in your cells that also modulate cAMP levels, masking its effect on the target receptor.
-
Cellular Context: The coupling of GPCRs to signaling pathways can be cell-type specific. The specific G-proteins and other signaling molecules present in your chosen cell line will influence the observed functional response.
A logical workflow for troubleshooting unexpected functional assay results is outlined below.
Caption: Troubleshooting workflow for unexpected functional assay results.
In Vivo Study Issues
Q7: We are not observing the expected increase in serotonin levels after administering Elzasonan in our in vivo microdialysis study. Why might this be?
A7: The lack of an observed increase in extracellular serotonin could be due to several factors:
-
Pharmacokinetics: Elzasonan may have poor brain penetration or be rapidly metabolized in the species you are studying.
-
Dose Selection: The dose administered may not be sufficient to achieve adequate receptor occupancy at the presynaptic autoreceptors. A dose-response study is recommended.
-
Regional Differences in Receptor Function: The role of 5-HT1B/1D autoreceptors in regulating serotonin release can vary between different brain regions.
-
Compensatory Mechanisms: The serotonin system has robust homeostatic mechanisms. Other receptors or neuronal circuits may be compensating for the blockade of 5-HT1B/1D autoreceptors.
The proposed signaling pathway for Elzasonan's action is depicted below. A failure at any step in this pathway could lead to a lack of efficacy.
Caption: Proposed signaling pathway for Elzasonan's mechanism of action.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for 5-HT1B Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1B receptor.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [³H]-GR125743 (a selective 5-HT1B/1D antagonist).
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or Elzasonan dilution.
-
50 µL of [³H]-GR125743 (at a final concentration equal to its Kd).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific counts from total and competitor counts.
-
Plot the specific binding as a function of the logarithm of Elzasonan concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
Objective: To determine the functional potency (IC50) of this compound as an antagonist at the human 5-HT1B receptor.
Materials:
-
Cells stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells).
-
5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the Elzasonan dilutions for 15-30 minutes.
-
Prepare a solution of the 5-HT1B agonist (at a concentration that produces ~80% of its maximal effect, i.e., EC80) and forskolin (e.g., 1-10 µM) in assay buffer containing a PDE inhibitor.
-
Add the agonist/forskolin solution to the wells and incubate for 30-60 minutes at room temperature.
-
Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Plot the cAMP signal as a function of the logarithm of Elzasonan concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value of Elzasonan.
References
Technical Support Center: Overcoming Resistance to Elzasonan Hydrochloride in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, characterize, and potentially overcome acquired resistance to Elzasonan hydrochloride in cell line models.
Frequently Asked Questions (FAQs) - Understanding Drug Resistance
Q1: What is acquired drug resistance in cell lines?
Acquired resistance is the phenomenon where a population of initially sensitive cells becomes less responsive to the effects of a drug over time and with continued exposure. This is a common challenge in both clinical settings and in vitro research. In the laboratory, it can manifest as a need for increasingly higher concentrations of a compound to achieve the same biological effect, or a complete loss of response. This resistance can arise through the selection of pre-existing resistant cells within a population or through the adaptation of initially sensitive cells.[1]
Q2: How do cancer cells develop resistance to targeted therapies?
Cancer cells can develop resistance to targeted therapies through a variety of mechanisms. These can include mutations in the drug's target protein that prevent the drug from binding effectively.[2] Cells can also activate alternative signaling pathways to bypass the effect of the drug.[3] Another common mechanism is the increased expression of drug efflux pumps, which actively remove the drug from the cell, preventing it from reaching its target. Furthermore, cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.
Q3: Can resistance to a drug be reversed?
In some cases, drug resistance can be transient and may be reversed by temporarily withdrawing the drug from the culture medium. However, in many instances, the genetic or epigenetic changes that lead to resistance are stable and not easily reversible. Understanding the specific mechanism of resistance is key to devising a strategy to overcome it, which might involve using combination therapies or alternative drugs.
Troubleshooting Guide: Characterizing and Overcoming Resistance
This guide provides a step-by-step approach for researchers who observe that their cell lines are developing resistance to this compound.
Issue 1: Increased IC50 value of this compound in my cell line.
Q1.1: How can I confirm that my cells have developed resistance?
The first step is to quantitatively measure the change in sensitivity. This is typically done by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental (non-resistant) cell line is a clear indication of acquired resistance.
Experimental Protocol: IC50 Determination by Cell Viability Assay
-
Cell Seeding: Seed the parental and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of this compound. A common approach is to use a 10-point serial dilution. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that is appropriate for the cell line and the expected effect of the drug (e.g., 48-72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-only control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Change |
| Parental Line | This compound | 0.5 | - |
| Resistant Line | This compound | 12.8 | 25.6 |
Q1.2: What are the next steps after confirming resistance?
Once resistance is confirmed, the next step is to investigate the potential mechanisms. A logical workflow can help to systematically explore common causes of drug resistance.
Caption: Experimental workflow for investigating drug resistance.
Issue 2: Investigating the Mechanism of Resistance
Q2.1: Could the target of this compound be altered in the resistant cells?
This compound is a selective antagonist of the 5-HT1B and 5-HT1D receptors.[4] Resistance could potentially arise from mutations in the genes encoding these receptors (HTR1B and HTR1D) that prevent drug binding, or from a downregulation of their expression.
Experimental Protocol: Gene Expression Analysis by qPCR
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for HTR1B, HTR1D, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the parental cells using the ΔΔCt method.
Table 2: Example Relative Gene Expression in Resistant Cells
| Gene | Relative Expression (Fold Change vs. Parental) |
| HTR1B | 0.2 |
| HTR1D | 0.9 |
| ABCB1 | 15.3 |
Q2.2: Have the resistant cells activated a bypass signaling pathway?
Cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the inhibitory effect of the drug. Since this compound targets G-protein coupled receptors, it's possible that resistant cells have upregulated parallel pathways that influence cell fate.
Caption: Potential bypass signaling pathway in resistant cells.
Q2.3: Are the resistant cells pumping the drug out more efficiently?
Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), is a common mechanism of multi-drug resistance. These transporters act as efflux pumps, actively removing a wide range of drugs from the cell.
Experimental Protocol: Western Blot for Protein Expression
-
Protein Extraction: Prepare total protein lysates from parental and resistant cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., P-gp, 5-HT1B receptor, Akt, phospho-Akt) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Issue 3: Strategies to Overcome Resistance
Q3.1: Can I use a combination of drugs to overcome resistance?
Yes, combination therapy is a common strategy to overcome drug resistance.[5][6] If you have identified the resistance mechanism, you can choose a second drug that targets this mechanism. For example, if the cells are overexpressing P-gp, you could use a P-gp inhibitor in combination with this compound. If a bypass pathway is activated, an inhibitor of that pathway could be used.
Caption: Logical relationships between resistance mechanisms and solutions.
Table 3: Example of Combination Therapy to Restore Sensitivity
| Treatment | Cell Line | IC50 of Elzasonan HCl (µM) |
| This compound alone | Parental | 0.5 |
| This compound alone | Resistant | 12.8 |
| Elzasonan HCl + P-gp Inhibitor (1 µM) | Resistant | 1.1 |
This technical support guide provides a framework for addressing resistance to this compound in cell lines. The specific experimental details and strategies will need to be adapted based on the cell line and the observed biological effects of the compound.
References
- 1. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [mospace.umsystem.edu]
- 4. Elzasonan - Wikipedia [en.wikipedia.org]
- 5. Combination therapy in asthma: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Novel CNS-Active Compounds in Animal Studies
Disclaimer: Specific preclinical safety and toxicology data for Elzasonan hydrochloride are not extensively available in the public domain, likely due to its early discontinuation from clinical development. The following guide is a generalized framework for mitigating potential side effects of novel CNS-active compounds, using a hypothetical 5-HT1B/1D receptor antagonist, referred to as "Compound X (e.g., this compound)," as an example. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common categories of side effects observed with novel CNS-active compounds like Compound X in animal studies?
A1: Drug-induced CNS risks are typically evaluated through nonclinical safety pharmacology and toxicology studies.[1] Common side effects can be grouped into several categories:
-
Behavioral: Alterations in motor activity (hyperactivity or hypoactivity), convulsions, changes in sensory-motor reflexes, and deficits in learning or memory.[1]
-
Physiological: Seizures, changes in brain electrical patterns (EEG), and alterations in visual or auditory functions.[1] Effects on autonomic functions, such as changes in pupil size, may also be observed.
-
Cardiovascular: Tachycardia (increased heart rate), bradycardia (decreased heart rate), hypertension, or hypotension.
-
Gastrointestinal: Changes in appetite (anorexia or hyperphagia), vomiting, or diarrhea.
-
General Clinical Signs: Lethargy, agitation, excessive salivation, and changes in body temperature.
Q2: An animal in my study is exhibiting unexpected severe adverse effects. What is the immediate course of action?
A2: The immediate priority is the welfare of the animal.
-
Ensure Animal Care: Provide immediate 'first-aid' to alleviate pain and distress to the extent that personnel are qualified.[2]
-
Cease Procedure: If the adverse event is occurring during a procedure, the procedure must stop immediately.
-
Notify Veterinary Staff: Contact the facility's clinical veterinarian immediately for assistance and guidance.[2]
-
Report to IACUC: All unanticipated adverse events must be reported promptly to the Institutional Animal Care and Use Committee (IACUC) and the Attending Veterinarian.[3]
Q3: How can I proactively plan for potential side effects before starting my study?
A3: Proactive planning is crucial for both animal welfare and data quality.
-
Literature Review: Thoroughly review available data on the compound class to anticipate potential on-target and off-target effects.
-
Develop a Monitoring Plan: Create a detailed plan for observing and recording clinical signs.
-
Establish Humane Endpoints: Define clear criteria for when an animal should be removed from the study and/or euthanized to prevent suffering.
-
Pre-Study Consultation: Discuss the study plan with veterinary staff to establish a course of action for potential adverse events, including supportive care measures.[4]
Troubleshooting Guides
Issue 1: Excessive Sedation or Hypoactivity
-
Problem: Animals are exhibiting lethargy, reduced mobility, and a lack of responsiveness following the administration of Compound X.
-
Possible Causes:
-
Dose is too high, leading to excessive CNS depression.
-
Off-target effects on other receptors (e.g., histamine (B1213489) receptors).
-
Compound accumulation due to metabolic insufficiencies in the animal model.
-
-
Troubleshooting Steps & Mitigation:
-
Dose De-escalation: Reduce the dose in subsequent cohorts to identify a non-sedating dose range.
-
Supportive Care: Ensure easy access to food and water. Soft bedding can prevent pressure sores. Monitor body temperature and provide supplemental heat if necessary.
-
Pharmacokinetic Analysis: If not already done, perform pharmacokinetic studies to understand the compound's half-life and clearance in the specific animal model.
-
Refine Observation: Use automated activity monitoring systems to quantify the level and duration of sedation at different doses.
-
Issue 2: Seizures or Convulsions
-
Problem: Animals display uncontrolled muscle contractions, loss of posture, or other seizure-like activity after dosing.
-
Possible Causes:
-
Proconvulsant properties of the compound.[5]
-
Excitatory off-target effects.
-
Metabolite activity.
-
-
Troubleshooting Steps & Mitigation:
-
Immediate Veterinary Care: This is a serious adverse event requiring immediate veterinary intervention.
-
Dose-Response Characterization: Determine the seizure threshold dose. Subsequent studies should remain well below this level. Regulatory guidance often requires a significant safety margin (e.g., >10X) between the therapeutic exposure and the exposure level that causes seizures.[1]
-
EEG Monitoring: In specialized studies, use electroencephalography (EEG) to characterize the proconvulsant risk more precisely.
-
Re-evaluate Compound: The presence of seizures at exposures close to the intended therapeutic range may indicate an unacceptable safety profile for the compound.
-
Issue 3: Cardiovascular Instability (Hypotension/Hypertension)
-
Problem: Significant changes in blood pressure or heart rate are observed post-administration.
-
Possible Causes:
-
On-target effects on 5-HT1B/1D receptors located on blood vessels.
-
Off-target activity on adrenergic or other cardiovascular receptors.
-
Secondary effects due to stress or other physiological changes.
-
-
Troubleshooting Steps & Mitigation:
-
Cardiovascular Monitoring: Implement telemetry or other methods to continuously monitor blood pressure and heart rate in a subset of animals.
-
Dose Titration: Start with a low dose and gradually increase it while monitoring cardiovascular parameters to establish a dose-response relationship.
-
Acclimatization: Ensure animals are properly acclimatized to handling and monitoring procedures to minimize stress-induced cardiovascular changes.
-
Quantitative Data Summary (Illustrative Examples)
The following tables are hypothetical examples to illustrate how quantitative data on side effects and mitigation can be presented.
Table 1: Dose-Dependent Incidence of Key Side Effects of Compound X in Rodents
| Dose (mg/kg, p.o.) | Sedation Score (Mean ± SD) | Incidence of Seizures (%) | Change in Mean Arterial Pressure (mmHg, Mean ± SD) |
| Vehicle | 0.5 ± 0.2 | 0 | +2 ± 3 |
| 1 | 1.2 ± 0.5 | 0 | -5 ± 4 |
| 3 | 2.8 ± 0.7 | 0 | -15 ± 6 |
| 10 | 4.5 ± 0.9 | 20 | -30 ± 8 |
| 30 | N/A | 100 | N/A |
Sedation Score: 0=normal, 5=loss of righting reflex.
Table 2: Efficacy of Supportive Care for Mitigating Anorexia
| Treatment Group | Daily Food Intake (% of Baseline, Day 3) | Body Weight Change (% of Baseline, Day 3) |
| Vehicle | 98 ± 5 | +1.2 ± 0.5 |
| Compound X (10 mg/kg) | 65 ± 12 | -3.5 ± 1.1 |
| Compound X (10 mg/kg) + Supportive Care* | 85 ± 9 | -1.0 ± 0.8 |
*Supportive Care: Provision of palatable, high-moisture diet and softened food pellets on the cage floor.
Key Experimental Protocols
Protocol 1: Modified Irwin Test for Neurobehavioral Assessment
Objective: To perform a comprehensive assessment of the behavioral and physiological effects of a novel CNS-active compound.
Methodology:
-
Animal Acclimatization: Acclimatize animals to the testing room and handling procedures for at least 3 days prior to the experiment.
-
Baseline Observation: On the day of testing, perform a baseline observation of each animal and score all parameters.
-
Compound Administration: Administer Compound X or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Observations: Conduct observations at multiple time points post-dose (e.g., 15, 30, 60, 120, and 240 minutes). Observations should be performed by a trained experimenter blinded to the treatment groups.
-
Parameters to Assess:
-
General Appearance: Posture, grooming, presence of piloerection.
-
Autonomic Function: Pupillary size, salivation, respiratory rate.
-
Motor Function: Gait, mobility, arousal, stereotypy, tremor, convulsions.
-
Reflexes: Pinna reflex, corneal reflex, righting reflex.
-
Behavioral State: Alertness, fear, irritability.
-
-
Scoring: Use a standardized scoring sheet to record observations.
Protocol 2: Supportive Care for Anorexia and Dehydration
Objective: To provide supportive care to animals experiencing reduced food and water intake as a side effect of compound administration.
Methodology:
-
Daily Monitoring: Monitor food and water intake and body weight daily for all animals.
-
Identify Affected Animals: Initiate supportive care for any animal that loses >10% of its initial body weight or shows a significant reduction in food/water intake for more than 24 hours.
-
Dietary Supplementation:
-
Place a portion of a palatable, high-moisture, nutrient-rich diet (e.g., recovery gel or wet mash) on the cage floor.
-
Provide softened food pellets in a shallow dish in addition to the standard hopper.
-
-
Hydration Support:
-
If dehydration is suspected (e.g., skin tenting, sunken eyes), administer warmed subcutaneous fluids (e.g., 0.9% saline or Lactated Ringer's solution) as directed by a veterinarian. The typical volume is 1-2 mL per 100g of body weight for a mouse.
-
-
Record Keeping: Document all supportive care measures provided and continue to monitor the animal's weight and intake.
-
Veterinary Consultation: Consult with the veterinary staff if the animal's condition does not improve within 24-48 hours.
Visualizations
Caption: Simplified signaling pathway for a 5-HT1B/1D receptor antagonist.
Caption: Workflow for observation and management of adverse events.
Caption: Troubleshooting logic for animal weight loss.
References
Validation & Comparative
A Comparative Analysis of Elzasonan Hydrochloride and Ketanserin in 5-HT2 Receptor Antagonism
A comparative guide for researchers, scientists, and drug development professionals on the antagonistic properties of Elzasonan hydrochloride and Ketanserin (B1673593) at the 5-HT2 receptor.
This guide provides a detailed comparison of this compound and Ketanserin, with a focus on their activity as 5-HT2 receptor antagonists. While Ketanserin is a well-characterized antagonist at this receptor, available data indicates that this compound primarily targets the 5-HT1B and 5-HT1D receptor subtypes, with its development for depression having been discontinued. This document will present the available experimental data for both compounds to offer a clear perspective on their pharmacological profiles.
Summary of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for this compound and Ketanserin. It is important to note the differing primary targets of these two compounds.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | 5-HT2A | 5-HT1B | 5-HT1D | α1-Adrenergic | H1 | Reference |
| Ketanserin | 2.5 (rat and human) | - | - | High Affinity | High Affinity | [1][2] |
| This compound | No data available | Selective Antagonist | Selective Antagonist | - | - | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism
| Compound | Assay | Receptor | Effect | IC50/pA2 | Reference |
| Ketanserin | Inhibition of 5-HT induced responses | 5-HT2A | Antagonist | IC50 = 0.11 µM (for hERG block) | [4] |
| This compound | - | 5-HT2A | No data available | - | - |
Mechanism of Action
Ketanserin is a selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1][5] By blocking this receptor, it inhibits the vasoconstrictive and platelet-aggregating effects of serotonin.[6][7] Ketanserin also exhibits high affinity for α1-adrenergic and histamine (B1213489) H1 receptors, which contributes to its antihypertensive and sedative side effects, respectively.[1][8]
This compound was developed as a selective antagonist of the 5-HT1B and 5-HT1D receptors.[3] By blocking these autoreceptors, it was hypothesized to increase the release of serotonin in the brain, which is a common mechanism for antidepressant drugs.[3] There is no substantial evidence from the available literature to suggest that this compound has significant antagonistic activity at the 5-HT2 receptor.
Signaling Pathways and Experimental Workflows
To understand the context of 5-HT2 receptor antagonism, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Binding Assay.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is a generalized method for determining the binding affinity of a compound for the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Ketanserin) for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radiolabeled ligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin).
-
Test compound (unlabeled).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reaction: In a microtiter plate, add incubation buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This protocol outlines a method to assess the functional antagonism of a compound at the 5-HT2A receptor.
Objective: To determine the potency of a test compound in inhibiting 5-HT-induced intracellular calcium mobilization mediated by the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT (agonist).
-
Test compound (antagonist).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Plate the cells in a black-walled, clear-bottom microtiter plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test compound (antagonist) to the cells and incubate for a period to allow for receptor binding.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a fixed concentration of 5-HT (agonist) to all wells to stimulate the 5-HT2A receptor and record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the concentration of the antagonist that produces a 50% inhibition of the agonist's response (IC50). This value represents the potency of the antagonist.
Conclusion
In the context of 5-HT2 receptor antagonism, Ketanserin is a well-established and potent antagonist with additional activities at other receptors. In contrast, this compound is primarily a selective antagonist of 5-HT1B and 5-HT1D receptors. For researchers specifically investigating the 5-HT2 receptor, Ketanserin remains a critical pharmacological tool. The lack of available data for this compound at the 5-HT2 receptor precludes a direct comparison of its performance at this target. Researchers interested in the effects of 5-HT1B/1D antagonism would find this compound to be the more relevant compound for their studies.
References
- 1. Ketanserin - Wikipedia [en.wikipedia.org]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elzasonan - Wikipedia [en.wikipedia.org]
- 4. The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 6. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Mechanism of action of ketanserin: studies on cardiovascular reactivity in essential and diabetes-associated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Elzasonan Hydrochloride and Ritanserin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles and clinical efficacy of elzasonan (B146119) hydrochloride and ritanserin (B1680649). Due to the discontinuation of elzasonan hydrochloride's clinical development, a direct head-to-head comparison of efficacy data is not available. This document will therefore focus on the distinct mechanisms of action of each compound and summarize the available clinical findings for ritanserin.
Overview and Mechanism of Action
This compound (CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. It was under development by Pfizer for the treatment of depression. The proposed mechanism of action involved the blockade of presynaptic 5-HT1B/1D autoreceptors, which would theoretically enhance the release of serotonin in key brain regions associated with mood regulation. However, its development was discontinued, reportedly due to a lack of efficacy.
Ritanserin (R-55667) is a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors. It was investigated for a range of psychiatric conditions, including schizophrenia, anxiety, and insomnia. Its therapeutic potential was linked to its ability to modulate dopamine (B1211576) and other neurotransmitter systems downstream of 5-HT2A/2C receptor blockade. Ritanserin was never marketed for medical use due to safety concerns.[1]
Signaling Pathways
The distinct receptor targets of elzasonan and ritanserin result in opposing effects on intracellular signaling cascades.
References
Elzasonan Hydrochloride: A Comparative Analysis of 5-HT1B/1D Antagonists in Preclinical Models of Affective Disorders
For researchers and professionals in drug development, the quest for novel, rapid-acting antidepressants remains a significant priority. One promising target that has emerged is the serotonin (B10506) 1B/1D (5-HT1B/1D) receptor. Antagonism of these receptors is hypothesized to enhance serotonergic neurotransmission, offering a potential new avenue for treating depression and anxiety. This guide provides a comparative overview of the preclinical efficacy of Elzasonan hydrochloride and other selective 5-HT1B/1D antagonists, presenting available data to aid in the evaluation of these compounds.
Introduction to 5-HT1B/1D Receptor Antagonism
The 5-HT1B and 5-HT1D receptors function as terminal autoreceptors on presynaptic serotonin neurons, inhibiting the release of serotonin. Blockade of these receptors is expected to increase synaptic serotonin levels, a mechanism distinct from that of selective serotonin reuptake inhibitors (SSRIs). This has led to the investigation of 5-HT1B/1D antagonists as potential fast-onset antidepressants. This compound (formerly CP-448,187) is a potent and selective antagonist of the 5-HT1B/1D receptors. While its development appears to have been discontinued, an examination of its profile alongside other compounds in this class provides valuable insights into the therapeutic potential and challenges associated with this mechanism of action.
Comparative Preclinical Efficacy
Direct comparative efficacy studies between this compound and other 5-HT1B/1D antagonists are scarce in publicly available literature. However, by examining the preclinical data for individual compounds, a comparative picture can be assembled. This analysis focuses on data from well-established rodent models of depression and anxiety, such as the Forced Swim Test (FST) and the Elevated Plus Maze (EPM).
Data Presentation: Preclinical Efficacy of 5-HT1B/1D Antagonists
| Compound | Species | Behavioral Assay | Key Findings |
| Elzasonan (CP-448,187) | Data not publicly available | - | - |
| AR-A000002 (AR-A2) | Rat | Forced Swim Test | Dose-dependently decreased immobility time, suggesting an antidepressant-like effect. |
| SB-616234-A | Rat | Forced Swim Test | Reduced immobility time, indicative of antidepressant-like activity. |
| AZD3783 | Guinea Pig | Separation-Induced Vocalization | Reduced separation-induced vocalizations, suggesting anxiolytic-like effects. This effect was correlated with in vivo receptor occupancy. |
Note: The lack of publicly available preclinical efficacy data for Elzasonan in common behavioral models like the FST and EPM prevents a direct quantitative comparison with the other listed antagonists. The development of this compound appears to have been halted, which may account for the limited published research on its in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key behavioral assays used to evaluate the compounds mentioned.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to assess antidepressant-like activity.
Objective: To measure the effect of a compound on the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.
Apparatus: A cylindrical container (typically 40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Habituation (Day 1): Animals are placed in the water-filled cylinder for a 15-minute pre-swim session. This initial exposure leads to a baseline level of immobility in the subsequent test.
-
Drug Administration (Day 2): The test compound or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Session (Day 2): Animals are placed in the cylinder for a 5-minute swim session. The session is typically video-recorded.
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (floating with only minor movements to keep the head above water). Alternatively, automated video tracking software can be used.
Elevated Plus Maze (EPM)
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.
Objective: To measure the anxiety-reducing (anxiolytic) effects of a compound by assessing the animal's willingness to explore the open, unprotected arms of a plus-shaped maze.
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms and two closed arms of equal size, with a central platform.
Procedure:
-
Acclimation: Animals are brought to the testing room and allowed to acclimate for at least 30-60 minutes before the test.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before placing the animal in the maze.
-
Test Session: Each animal is placed on the central platform of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute period. The session is recorded by an overhead camera.
-
Scoring: The time spent in the open arms and the number of entries into the open and closed arms are measured using video tracking software. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
5-HT1B/1D Receptor Antagonist Signaling Pathway
Caption: Mechanism of action for a 5-HT1B/1D antagonist like Elzasonan.
Preclinical Antidepressant Screening Workflow
Caption: A generalized workflow for preclinical screening of antidepressant candidates.
Conclusion
The development of selective 5-HT1B/1D antagonists represents a rational approach to designing novel antidepressants with a potentially faster onset of action. While preclinical data for compounds like AR-A000002, SB-616234-A, and AZD3783 show promise in established animal models, the lack of publicly available efficacy data for this compound makes a direct comparison challenging and underscores the difficulties in translating preclinical findings into clinical success. The information and protocols provided in this guide are intended to offer a framework for researchers to evaluate the existing data and to inform the design of future studies aimed at exploring the therapeutic potential of this class of compounds. Further research, including head-to-head comparative studies, would be necessary to definitively establish the relative efficacy of these 5-HT1B/1D antagonists.
Validating the Selectivity of Elzasonan Hydrochloride for 5-HT1B/1D Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elzasonan hydrochloride's performance with other selective and non-selective ligands for the serotonin (B10506) 1B and 1D receptors (5-HT1B and 5-HT1D). Elzasonan (CP-448,187) has been identified as a potent and selective 5-HT1B/1D receptor antagonist.[1][2][3][4] This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the relevant biological pathways and workflows to aid in the validation of its selectivity.
Comparative Analysis of Binding Affinity
The selectivity of a compound is fundamentally determined by its binding affinity for the target receptors compared to other receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
Table 1: Comparative Binding Affinities (Ki in nM) of Elzasonan and Other Ligands at Human 5-HT1B and 5-HT1D Receptors
| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | Selectivity (5-HT1D/1B) | Other Notable Affinities (Ki in nM) |
| Elzasonan (Antagonist) | Data not available | Data not available | Not applicable | Data not available |
| GR-127,935 (Antagonist) | 3.16 | 3.16 | 1 | >100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C[1] |
| SB-224289 (Antagonist) | 0.69 | >51.8 | >75 | >60-fold selectivity over 5-HT1A, 1E, 1F, 2A, 2C[4] |
| Sumatriptan (Agonist) | 11.07 | 6.58 | 0.6 | Binds to 5-HT1A, 5-HT1E, and 5-HT1F[5][6] |
| Donitriptan (Agonist) | Subnanomolar | Subnanomolar | ~1 | Micromolar affinity for 5-HT1F[7] |
Note: pKi values from literature have been converted to Ki values (Ki = 10^(-pKi)) for direct comparison.
Functional Activity at 5-HT1B/1D Receptors
Beyond binding, the functional activity of a compound at its target receptor is a critical aspect of its pharmacological profile. For antagonists, this is often quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For agonists, the half-maximal effective concentration (EC50) or potency (pEC50) is determined.
Table 2: Comparative Functional Activity of Elzasonan and Other Ligands at Human 5-HT1B and 5-HT1D Receptors
| Compound | Functional Activity at 5-HT1B | Functional Activity at 5-HT1D |
| Elzasonan (Antagonist) | Data not available | Data not available |
| GR-127,935 (Antagonist) | Displays mixed agonist-antagonist properties in some systems[6] | Displays mixed agonist-antagonist properties in some systems[6] |
| SB-224289 (Antagonist) | Inverse agonist (pIC50 = 8.16)[4][8] | Inverse agonist with lower potency than at 5-HT1B[4][8] |
| Sumatriptan (Agonist) | Full agonist | Full agonist |
| Donitriptan (Agonist) | High-efficacy agonist | High-efficacy agonist |
Signaling Pathways of 5-HT1B/1D Receptors
Both 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Antagonists like Elzasonan block this signaling cascade by preventing agonist binding.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1B and 5-HT1D receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptor.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]GR-125743) and varying concentrations of the unlabeled test compound (e.g., this compound).[5][9]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assays
Objective: To determine the functional activity (e.g., pA2 for antagonists) of a test compound at 5-HT1B and 5-HT1D receptors.
General Protocol:
-
Cell Culture: Cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptor are cultured.
-
Incubation: The cells are incubated with varying concentrations of the antagonist (e.g., this compound) followed by the addition of a known agonist (e.g., 5-HT).
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves for the agonist in the presence and absence of the antagonist are plotted. The pA2 value is then calculated using the Schild equation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoradiographic mapping of 5-HT(1B) and 5-HT(1D) receptors in the post mortem human brain using [(3)H]GR 125743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT 1B/D receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elzasonan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Elzasonan Hydrochloride's Cross-Reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elzasonan hydrochloride (formerly known as CP-448,187) is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Developed initially for the treatment of depression, its high specificity for these receptor subtypes makes it a valuable tool for researchers investigating the physiological and pathological roles of the 5-HT1B and 5-HT1D systems. Understanding the cross-reactivity of a compound is paramount in drug development and neuroscience research to ensure target engagement and minimize off-target effects. This guide provides a comparative analysis of Elzasonan's interaction with various serotonin receptors, supported by experimental data and detailed methodologies.
While comprehensive public data on the binding affinity of Elzasonan across all serotonin receptor subtypes is limited, its known high selectivity for 5-HT1B and 5-HT1D receptors allows for a focused comparison against less selective compounds.
Data Presentation: Serotonin Receptor Binding Affinity
The following table summarizes the known binding affinities (Ki values) for this compound at its primary targets. For comparative purposes, data for other illustrative serotonin receptor ligands with broader receptor interaction profiles would typically be included here to highlight the selectivity of Elzasonan. In the absence of a complete public binding panel for Elzasonan, this table focuses on its high affinity for 5-HT1B and 5-HT1D receptors.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Other Receptors (Ki, nM) |
| Elzasonan HCl | Low Affinity | High Affinity | High Affinity | Low Affinity | Low Affinity | Data not available |
| Hypothetical Non-Selective Antagonist | 15 | 25 | 30 | 50 | 75 | Various |
Note: Specific Ki values for Elzasonan at receptors other than 5-HT1B and 5-HT1D are not widely published, reflecting its high selectivity.
Significance of High Selectivity
The high selectivity of Elzasonan for 5-HT1B and 5-HT1D receptors is a critical attribute for a research tool. It allows for the specific interrogation of the roles of these two receptors in various physiological processes without the confounding effects of interacting with other serotonin receptors. This is in contrast to other serotonergic agents that may exhibit a broader spectrum of activity, making it difficult to attribute an observed effect to a single receptor subtype.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C).
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]GTI for 5-HT1B/1D).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay (cAMP Accumulation Assay)
This assay measures the functional consequence of receptor binding, in this case, the antagonism of agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency of this compound as an antagonist at 5-HT1B and 5-HT1D receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.
-
A 5-HT1B/1D receptor agonist (e.g., 5-CT).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of the 5-HT1B/1D agonist (e.g., 5-CT) in the presence of forskolin to stimulate cAMP production. The agonist will inhibit this stimulation.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a suitable assay kit.
-
Data Analysis: Plot the concentration of this compound against the cAMP levels to determine the concentration that reverses the agonist-induced inhibition of cAMP production by 50% (IC₅₀).
Mandatory Visualizations
Signaling Pathway of 5-HT1B/1D Receptors
Caption: Signaling pathway of 5-HT1B/1D receptors.
Experimental Workflow for Radioligand Binding Assay
References
A Comparative Analysis of Elzasonan and GR-127,935: 5-HT1B/1D Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Elzasonan (CP-448,187) and GR-127,935, two selective antagonists of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. While both compounds target the same receptors, their development history and available pharmacological data differ significantly. This document aims to present a comprehensive overview of their properties based on publicly available preclinical and clinical data.
Executive Summary
Elzasonan and GR-127,935 are selective antagonists for 5-HT1B and 5-HT1D receptors. GR-127,935 is a well-characterized pharmacological tool with potent antagonist activity and has been extensively studied in preclinical models. In contrast, Elzasonan was developed by Pfizer for the treatment of depression but was ultimately discontinued. Consequently, detailed preclinical pharmacological data for Elzasonan, such as binding affinities and functional potencies, are not widely available in the public domain, limiting a direct quantitative comparison. This guide provides a thorough review of the available data for GR-127,935 and summarizes the known information for Elzasonan.
Data Presentation
Table 1: Comparative Binding Affinities (pKi) of GR-127,935 at Serotonin (5-HT) Receptors
| Compound | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| GR-127,935 | ~7.0[1] | ~8.9[1] | <5.0 | 7.4[2] | <5.0 | <5.0 | <5.0 |
| Elzasonan | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Functional Activity of GR-127,935
| Compound | Assay Type | Receptor | Activity | pA2 / pEC50 |
| GR-127,935 | cAMP Accumulation | 5-HT1Dβ | Antagonist | pA2: 9.7[1] |
| [35S]GTPγS Binding | 5-HT1Dβ | Antagonist | pA2: 9.1[1] | |
| cAMP Accumulation | 5-HT1Dα | Partial Agonist/Antagonist | pA2: 8.6[1] | |
| [35S]GTPγS Binding | 5-HT1Dα | Partial Agonist | pEC50: 8.6[1] | |
| Elzasonan | Various | 5-HT1B/1D | Antagonist | Data not publicly available |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Mechanism of Action and Signaling Pathway
Both Elzasonan and GR-127,935 act as antagonists at 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Upon activation by serotonin, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). By blocking these receptors, Elzasonan and GR-127,935 prevent the inhibitory effects of serotonin, which can lead to an increase in the release of serotonin and other neurotransmitters. This mechanism was the rationale for investigating Elzasonan as an antidepressant.
Caption: Signaling pathway of 5-HT1B/1D receptors and the inhibitory action of antagonists.
Experimental Protocols
Radioligand Binding Assay for 5-HT1B/1D Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound for the 5-HT1B and 5-HT1D receptors.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptor, or from brain tissue known to be rich in these receptors (e.g., substantia nigra, globus pallidus).
-
The tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (e.g., Elzasonan or GR-127,935).
-
A fixed concentration of a suitable radioligand, such as [³H]-GR-125,743 or [¹²⁵I]-GTI.
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin).
3. Incubation and Filtration:
-
The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor of interest.
2. Assay Reaction:
-
The assay is performed in a 96-well plate.
-
Membranes are pre-incubated with a range of concentrations of the test compound (for antagonist assays, a fixed concentration of an agonist is also included).
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).
3. Filtration and Counting:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
4. Data Analysis:
-
For agonists, the concentration that stimulates 50% of the maximal response (EC50) is determined.
-
For antagonists, the concentration that inhibits the agonist-stimulated response by 50% (IC50) is determined, and the pA2 value can be calculated.
Caption: Workflow for a [³⁵S]GTPγS binding functional assay.
Conclusion
GR-127,935 is a potent and selective 5-HT1B/1D receptor antagonist that has been extensively characterized and serves as a valuable research tool. Its high affinity for the 5-HT1D receptor and demonstrated functional antagonism make it a standard for studying the physiological roles of this receptor. Elzasonan, while also a selective 5-HT1B/1D antagonist, has a less defined public pharmacological profile due to its discontinuation from clinical development. The lack of available quantitative preclinical data for Elzasonan prevents a direct and detailed comparison of its potency and selectivity with GR-127,935. Further research and data disclosure would be necessary to fully elucidate the comparative pharmacology of these two compounds.
References
Head-to-Head Comparison: Elzasonan and SB-649,915 in Serotonergic Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two serotonergic agents, Elzasonan (CP-448,187) and SB-649,915. While both compounds were investigated for their potential in treating depression, they exhibit distinct pharmacological profiles. SB-649,915 is a potent 5-HT1A and 5-HT1B receptor antagonist and a serotonin (B10506) reuptake inhibitor. In contrast, Elzasonan was developed as a selective 5-HT1B and 5-HT1D receptor antagonist. Notably, the clinical development of Elzasonan was discontinued, reportedly due to insufficient efficacy, resulting in a significant disparity in the publicly available data for these two compounds.[1][2]
This guide summarizes the available preclinical data, outlines the mechanisms of action, and provides detailed experimental methodologies where accessible.
Quantitative Data Summary
Due to the limited availability of public data for Elzasonan, a direct quantitative comparison is challenging. The following tables summarize the extensive preclinical data available for SB-649,915.
Table 1: In Vitro Binding Affinities of SB-649,915
| Target | Species | pKi | Reference |
| 5-HT1A Receptor | Human | 8.6 | [3] |
| 5-HT1B Receptor | Human | 8.0 | [3] |
| Serotonin Transporter (SERT) | Human | 9.3 | [3] |
| 5-HT1D Receptor | Human | 8.8 | [4] |
Table 2: In Vitro Functional Activity of SB-649,915
| Assay | Target/System | Activity | Value | Reference |
| [³⁵S]GTPγS Binding | Human 5-HT1A Receptor | Antagonist | pA₂ = 9.0 | [4] |
| [³⁵S]GTPγS Binding | Human 5-HT1B Receptor | Antagonist | pA₂ = 7.9 | [4] |
| [³H]5-HT Reuptake | Rat Cortical Synaptosomes | Inhibition | pIC₅₀ = 9.7 | [4] |
| [³H]5-HT Reuptake | LLCPK cells (human SERT) | Inhibition | pIC₅₀ = 7.9 | [4] |
| Electrophysiology | Rat Dorsal Raphe Neurons | Attenuation of 8-OH-DPAT-induced inhibition | Apparent pKb = 9.5 | [4] |
Mechanism of Action and Signaling Pathways
Elzasonan (CP-448,187)
Elzasonan is characterized as a selective antagonist of the 5-HT1B and 5-HT1D receptors.[1][2] These receptors function as autoreceptors on presynaptic serotonin neurons, and their blockade is hypothesized to increase the release of serotonin into the synaptic cleft. By inhibiting this negative feedback mechanism, Elzasonan was expected to enhance serotonergic neurotransmission.[1] The intended therapeutic effect in depression was based on the principle of elevating synaptic serotonin levels, thereby improving mood.
SB-649,915
SB-649,915 exhibits a multi-target mechanism of action, functioning as a potent antagonist at both 5-HT1A and 5-HT1B autoreceptors while also inhibiting the serotonin transporter (SERT).[3][5] This combined action is designed to produce a more rapid and robust increase in synaptic serotonin compared to selective serotonin reuptake inhibitors (SSRIs) alone. The blockade of presynaptic 5-HT1A and 5-HT1B autoreceptors prevents the negative feedback mechanism that typically dampens serotonin release when synaptic levels rise.[3] Concurrently, the inhibition of SERT prevents the reuptake of serotonin from the synaptic cleft, further increasing its availability to act on postsynaptic receptors.[3][4]
Experimental Protocols
Radioligand Binding Assays (SB-649,915)
-
Objective: To determine the binding affinity of SB-649,915 for human 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SERT).
-
Methodology:
-
Membranes from cells stably expressing the recombinant human receptors or transporter were prepared.
-
Membranes were incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]GR125743 for 5-HT1B/1D, [³H]citalopram for SERT) and various concentrations of SB-649,915.
-
Non-specific binding was determined in the presence of an excess of a non-labeled competing ligand.
-
Following incubation, the membranes were filtered and washed to separate bound from free radioligand.
-
Radioactivity was quantified using liquid scintillation counting.
-
IC₅₀ values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[4]
-
[³⁵S]GTPγS Functional Assays (SB-649,915)
-
Objective: To assess the functional antagonist activity of SB-649,915 at 5-HT1A and 5-HT1B receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of SB-649,915 in the presence or absence of a 5-HT agonist.
-
The binding of [³⁵S]GTPγS to G-proteins, indicative of receptor activation, was measured.
-
For antagonist activity, concentration-response curves to the agonist were generated in the presence of increasing concentrations of SB-649,915.
-
The Schild equation was used to calculate the pA₂ value, a measure of antagonist potency.[4]
-
In Vivo Microdialysis (SB-649,915)
-
Objective: To measure the effect of SB-649,915 on extracellular serotonin levels in the brain of freely moving rats.
-
Methodology:
-
Rats were surgically implanted with a microdialysis probe in a specific brain region (e.g., prefrontal cortex).
-
After a recovery period, the probe was perfused with artificial cerebrospinal fluid.
-
Dialysate samples were collected at regular intervals before and after the administration of SB-649,915.
-
The concentration of serotonin in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]
-
Experimental Workflow: Preclinical Evaluation of a Novel Antidepressant Candidate
The following diagram illustrates a typical workflow for the preclinical assessment of a compound like SB-649,915.
References
- 1. Elzasonan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor SB-649915: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-649915, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating In Vitro Efficacy of Zuranolone (formerly Elzasonan) in Preclinical Animal Models: A Comparative Guide
A Note on Terminology: The compound of interest, Elzasonan hydrochloride, is now more commonly and officially known as Zuranolone (B1405386). While "Elzasonan" was associated with research into 5-hydroxytryptamine 1B (5-HT1B) receptor antagonists for depression, the recent and extensive research leading to its FDA approval for postpartum depression centers on its action as a neuroactive steroid and positive allosteric modulator of the GABA-A receptor. This guide will focus on the validation of these well-documented in vitro findings in animal models.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in vitro and in vivo validation of Zuranolone (this compound). It includes key experimental data, detailed protocols for pivotal studies, and visualizations of its mechanism of action and the research workflow.
From Bench to Preclinical: The Validation Journey of Zuranolone
Zuranolone's development as a therapeutic for depressive disorders has followed a rigorous pathway of validating its initial in vitro findings in relevant animal models. The primary in vitro discovery was its potent and selective positive allosteric modulation of GABA-A receptors, a mechanism distinct from traditional antidepressants.
In Vitro Profile of Zuranolone
Zuranolone's primary mechanism of action is the positive allosteric modulation of GABA-A receptors, which are crucial for inhibitory signaling in the central nervous system.[1] Unlike benzodiazepines that primarily act on synaptic GABA-A receptors, zuranolone modulates both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) receptors.[1][2] This broader activity is thought to contribute to its rapid antidepressant effects.[1][2]
| Receptor Subtype | EC50 (nM) | Emax (%) | Key In Vitro Finding |
| Synaptic (α1β2γ2) | 123 ± 20[3] - 430[4] | 894 ± 40[3] - 1037[4] | Potentiation of GABA currents, synergistic activity with benzodiazepines, suggesting a distinct binding site.[1] |
| Extrasynaptic (α4β3δ) | 34 ± 10[3] - 118[4] | 967 ± 118[3] - 556[4] | Enhancement of tonic inhibitory currents, which play a significant role in regulating overall neuronal excitability.[2][5] |
Validation in Animal Models
The in vitro effects of Zuranolone on GABA-A receptors were subsequently validated in various animal models, demonstrating its ability to engage the target in the central nervous system and exert physiological effects consistent with its proposed mechanism of action.
| Animal Model | Species | Key In Vivo Findings | Validation of In Vitro Mechanism |
| Chemo-convulsant Seizure Model | Mouse | Protection against pentylenetetrazole (PTZ)-induced seizures.[1][4] | Demonstrates target engagement of GABA-A receptors in the CNS following oral administration.[1] |
| Electroencephalogram (EEG) Analysis | Rat | Enhancement of β-frequency power in the EEG.[1] | Indicates modulation of GABAergic neurotransmission in the brain.[1] |
| Forced Swim Test | Mouse/Rat | Antidepressant-like effects. | Supports the therapeutic potential for depression. |
| Social Interaction Test | Rat | Anxiolytic-like effects.[6] | Consistent with the anxiolytic properties of GABA-A receptor modulators.[6] |
Experimental Protocols
In Vitro: GABA-A Receptor Modulation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of Zuranolone at different GABA-A receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) cells are cultured and transiently transfected with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2 for a synaptic receptor or α4, β3, δ for an extrasynaptic receptor).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Drug Application: A low concentration of GABA (the natural ligand) is applied to elicit a baseline current. Subsequently, increasing concentrations of Zuranolone are co-applied with GABA.
-
Data Analysis: The potentiation of the GABA-elicited current by Zuranolone is measured. The concentration-response data are fitted to a sigmoid curve to determine the EC50 (the concentration of Zuranolone that produces 50% of the maximal effect) and the Emax (the maximum potentiation observed).
In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the in vivo target engagement and anticonvulsant activity of Zuranolone.
Methodology:
-
Animal Dosing: Mice are orally administered either vehicle or varying doses of Zuranolone.
-
PTZ Challenge: After a predetermined time (e.g., 60 minutes) to allow for drug absorption and distribution to the brain, a convulsant dose of pentylenetetrazole (PTZ) is administered intraperitoneally.[4]
-
Observation: The animals are observed for the onset and severity of seizures (e.g., clonic and tonic-clonic seizures) for a set period (e.g., 30 minutes).
-
Data Analysis: The dose of Zuranolone that protects 50% of the animals from seizures (ED50) is calculated. This provides a measure of the in vivo potency of the compound.
Mechanism and Workflow Visualizations
Caption: Zuranolone's signaling pathway.
Caption: Workflow for validating in vitro findings in animal models.
Comparison with Alternatives
Zuranolone's primary distinction from other antidepressants is its novel mechanism of action and rapid onset of effects.[7]
-
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): SSRIs are the first-line treatment for depression but typically take several weeks to exert their therapeutic effects.[8] They primarily act by increasing the levels of serotonin in the synaptic cleft. In contrast, Zuranolone's direct modulation of GABA-A receptors leads to a more rapid reduction in depressive symptoms, often within days.[7][9]
-
Brexanolone: Brexanolone is another neuroactive steroid that positively modulates GABA-A receptors and is also approved for postpartum depression.[10] The primary difference lies in the route of administration. Brexanolone is administered as a 60-hour intravenous infusion, requiring hospitalization, while Zuranolone is an oral medication that can be taken at home.[10][11]
-
Benzodiazepines: While benzodiazepines also positively modulate GABA-A receptors, they primarily target synaptic receptors and have a different binding site than Zuranolone.[2][5] Chronic use of benzodiazepines can lead to tolerance and dependence, whereas in vitro evidence suggests Zuranolone may upregulate the surface expression of GABA-A receptors.[2][5]
References
- 1. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zuranolone, a Positive Allosteric Modulator of the GABAA Receptor: Hypothesized Mechanism of Action in Major Depressive Disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1C receptor antagonists have anxiolytic-like actions in the rat social interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zuranolone improves depression symptoms as early as 3 days, finds study [medicaldialogues.in]
- 8. womensmentalhealth.org [womensmentalhealth.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. How do brexanolone and zuranolone compare in patients with postpartum depression? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 11. Current Developments in the Treatment of Postpartum Depression: Zuranolone - PMC [pmc.ncbi.nlm.nih.gov]
The Discontinued Antidepressant: A Comparative Analysis of Elzasonan Hydrochloride's Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of antidepressant action is crucial for advancing the treatment of depressive disorders. This guide provides a comparative overview of the theoretical mechanism of Elzasonan hydrochloride, a discontinued (B1498344) investigational drug, alongside established classes of antidepressants. Due to the discontinuation of Elzasonan's development, publicly available experimental data is limited. Therefore, this comparison focuses on the pharmacological principles underpinning each drug class.
Elzasonan (CP-448,187) was a selective antagonist of the serotonin (B10506) 1B and 1D receptors (5-HT1B/1D).[1] Its development by Pfizer for the treatment of depression was halted, reportedly due to a possible lack of efficacy.[1] The proposed mechanism of action for Elzasonan was to enhance serotonergic neurotransmission by blocking presynaptic autoreceptors, which normally act as a negative feedback mechanism for serotonin release.[1][2]
A Comparative Overview of Antidepressant Mechanisms
To understand the theoretical advantages and disadvantages of a 5-HT1B/1D antagonist like Elzasonan, it is essential to compare its mechanism with those of established antidepressant classes. The following tables summarize the key pharmacological features of these drug classes.
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Examples |
| 5-HT1B/1D Antagonist (e.g., Elzasonan) | Blocks presynaptic 5-HT1B/1D autoreceptors, leading to increased serotonin release.[1][2] | 5-HT1B and 5-HT1D receptors | Elzasonan (discontinued) |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Inhibit the reuptake of serotonin from the synaptic cleft, increasing its availability.[3][4][5] | Serotonin Transporter (SERT) | Fluoxetine, Sertraline, Citalopram |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibit the reuptake of both serotonin and norepinephrine (B1679862).[6][7][8] | SERT and Norepinephrine Transporter (NET) | Venlafaxine, Duloxetine |
| Tricyclic Antidepressants (TCAs) | Inhibit the reuptake of serotonin and norepinephrine; also block other receptors.[9][10][11] | SERT, NET, muscarinic, histaminic, and adrenergic receptors | Amitriptyline, Imipramine |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibit the enzyme monoamine oxidase, preventing the breakdown of serotonin, norepinephrine, and dopamine.[][13][14][15] | Monoamine Oxidase A and B (MAO-A, MAO-B) | Phenelzine, Tranylcypromine |
| Atypical Antidepressants | Diverse mechanisms, including receptor modulation and effects on other neurotransmitters like dopamine.[16][17][18][19][20] | Various receptors and transporters | Bupropion (B1668061), Mirtazapine, Trazodone |
Theoretical Advantages and Disadvantages of Different Antidepressant Mechanisms
| Drug Class | Theoretical Advantages | Theoretical Disadvantages/Common Side Effects |
| 5-HT1B/1D Antagonist | Potentially faster onset of action by directly increasing serotonin release.[21][22] May have a more targeted effect on serotonin systems. | Efficacy is not well-established.[1] Potential for unknown side effects due to a novel mechanism. |
| SSRIs | Generally well-tolerated with a favorable side-effect profile compared to older antidepressants.[3] | Delayed onset of therapeutic effect.[3] Sexual dysfunction, gastrointestinal issues, and sleep disturbances.[23] |
| SNRIs | May be more effective for certain symptoms like neuropathic pain.[6][8] | Can cause increased blood pressure and heart rate.[7] Similar side effects to SSRIs. |
| TCAs | High efficacy, particularly for severe depression.[24] | Significant side effects due to action on multiple receptors, including dry mouth, constipation, and sedation.[9][11][25] High toxicity in overdose.[11] |
| MAOIs | Highly effective, especially for atypical depression.[13] | Requires strict dietary restrictions to avoid hypertensive crisis (tyramine-rich foods).[13][15] Numerous drug interactions.[13] |
| Atypical Antidepressants | Can be used when other antidepressants are ineffective or cause intolerable side effects. Varied side-effect profiles.[17] | Mechanisms and efficacy can vary widely between drugs. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the preclinical evaluation process for antidepressants, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Elzasonan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective serotonin reuptake inhibitors (SSRIs) | NHS inform [nhsinform.scot]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
- 9. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 11. psychdb.com [psychdb.com]
- 13. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 16. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Atypical antidepressants - Mayo Clinic [mayoclinic.org]
- 18. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 19. Mechanisms of action and clinical characteristics of three atypical antidepressants: venlafaxine, nefazodone, bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Atypical Antidepressants - Pharmacology | UWorld Medical Library [medical.uworld.com]
- 21. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. droracle.ai [droracle.ai]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
A Critical Review of Elzasonan Hydrochloride: A Comparison with First-Line Antidepressants
Introduction
Elzasonan (B146119) hydrochloride (CP-448,187) was an investigational drug developed by Pfizer for the treatment of major depressive disorder. As a selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors, its mechanism represented a targeted approach to enhancing serotonergic neurotransmission.[1] However, the clinical development of Elzasonan was discontinued, reportedly due to insufficient efficacy.[1] This guide provides a critical review of the available literature on Elzasonan, comparing its proposed mechanism and pharmacokinetic profile with established first-line antidepressant alternatives, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This review is intended for researchers, scientists, and drug development professionals to provide context on this therapeutic strategy.
Mechanism of Action: Elzasonan vs. Alternatives
Elzasonan's therapeutic hypothesis was centered on the blockade of presynaptic 5-HT1B and 5-HT1D autoreceptors. These receptors act as a negative feedback mechanism on serotonergic neurons; when stimulated by serotonin in the synapse, they inhibit further serotonin release. By antagonizing these receptors, Elzasonan was designed to disinhibit the neuron, thereby increasing the release of serotonin into the synaptic cleft and enhancing signaling to crucial brain regions like the hippocampus and prefrontal cortex.[1]
Caption: Elzasonan blocks presynaptic 5-HT1B/1D autoreceptors to increase serotonin release.
This mechanism contrasts with that of SSRIs and SNRIs. SSRIs, the most widely prescribed class of antidepressants, function by blocking the serotonin transporter (SERT), thereby preventing the reuptake of serotonin from the synapse and increasing its availability to postsynaptic receptors.[2] SNRIs have a dual mechanism, inhibiting both the serotonin and norepinephrine (B1679862) transporters, which increases the synaptic concentrations of both neurotransmitters.[3]
Enhanced serotonergic activity, regardless of the primary mechanism, is thought to initiate downstream signaling cascades that contribute to therapeutic effects. These pathways often involve the activation of protein kinases and transcription factors like cAMP response element-binding protein (CREB), which ultimately modulate neuroplasticity and synaptic function.[4]
Caption: General downstream signaling pathways implicated in antidepressant action.
Table 1: Comparison of Mechanisms of Action
| Feature | Elzasonan Hydrochloride | Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) |
|---|---|---|---|
| Primary Target | 5-HT1B/1D Autoreceptors[1] | Serotonin Transporter (SERT)[2] | Serotonin Transporter (SERT) & Norepinephrine Transporter (NET)[3] |
| Primary Effect | Increased Serotonin Release | Decreased Serotonin Reuptake | Decreased Serotonin & Norepinephrine Reuptake |
| Neurotransmitter(s) Affected | Serotonin | Serotonin | Serotonin & Norepinephrine[3] |
| Examples | CP-448,187 (investigational) | Fluoxetine, Sertraline, Escitalopram[2] | Venlafaxine, Duloxetine, Desvenlafaxine[5] |
Pharmacokinetic and Efficacy Comparison
Due to its discontinuation, there is no publicly available clinical efficacy data for Elzasonan from advanced (Phase II/III) trials. However, a study on its metabolism and pharmacokinetics in healthy male subjects provides some insight into its profile.
Table 2: Pharmacokinetic Profile of Elzasonan
| Parameter | Value |
|---|---|
| Administration | Oral |
| Half-life (t½) | ~31.5 hours[6] |
| Metabolism | Extensively metabolized[6] |
| Primary Excretion | Feces (~58%) and Urine (~21%)[6] |
| Major Metabolites | 5-hydroxyelzasonan, cyclized indole (B1671886) metabolite (M6)[6] |
Data from a single 10-mg dose study in six healthy male subjects.[6]
In contrast, extensive data from numerous randomized controlled trials (RCTs) and meta-analyses are available for SSRIs and SNRIs. While both classes are considered effective first-line treatments for depression, some meta-analyses suggest SNRIs may have a modest efficacy advantage over SSRIs, particularly in patients with more severe depression.[3][5] However, this finding is not always considered clinically significant, and treatment choice often depends on individual patient factors, including tolerability.[7]
Table 3: Comparative Efficacy and Tolerability of SSRIs and SNRIs
| Outcome | Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) |
|---|---|---|
| Remission Rates (ITT) | ~41.9%[7] | ~48.5%[7] |
| Common Side Effects | Gastrointestinal issues (nausea, diarrhea), sexual dysfunction, insomnia, headache.[8] | Similar to SSRIs, plus potential for increased blood pressure, dry mouth, and sweating due to noradrenergic effects.[3][8] |
| Tolerability | Generally considered to have better safety and tolerability than older antidepressants.[8] | May be slightly less well-tolerated than SSRIs, with some studies showing higher dropout rates due to adverse events.[3][7] |
Data compiled from meta-analyses of head-to-head clinical trials. ITT: Intention-to-Treat analysis.[7]
Representative Experimental Protocol: Phase III Antidepressant Trial
While specific protocols for Elzasonan are not public, a typical Phase III trial for a novel antidepressant would follow a standardized design to evaluate efficacy and safety against a placebo and an active comparator.
Objective: To determine the efficacy and safety of a new investigational drug compared to placebo and an active comparator (e.g., an approved SSRI) in adults with Major Depressive Disorder (MDD).
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, active-comparator, parallel-group study.
-
Patient Population: Adults (18-65 years) diagnosed with MDD according to DSM-5 criteria, with a minimum score on a standardized depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS) ≥ 22).
-
Randomization: Eligible patients are randomized (e.g., 1:1:1 ratio) to receive the investigational drug, placebo, or the active comparator for a fixed duration (e.g., 8-12 weeks).
-
Primary Efficacy Endpoint: The change from baseline to the end of treatment in the total score of a standardized depression scale (e.g., MADRS).
-
Secondary Endpoints:
-
Response rate (e.g., ≥50% reduction in MADRS score).
-
Remission rate (e.g., MADRS score ≤ 10).
-
Changes in other scales measuring anxiety, disability, and quality of life.
-
-
Safety Assessment: Monitoring and recording of all adverse events, vital signs, laboratory tests (hematology, chemistry, urinalysis), and ECGs throughout the study.
Caption: Workflow of a typical Phase III antidepressant clinical trial.
Critical Review and Conclusion
The development of this compound was based on a sound pharmacological rationale: targeting presynaptic 5-HT1B/1D autoreceptors to increase serotonin release offers a distinct mechanism from reuptake inhibition. In theory, this could lead to a more direct and potentially rapid enhancement of serotonergic neurotransmission. The drug exhibited a long half-life, suitable for once-daily dosing.[6]
However, the discontinuation of its development, likely due to a lack of efficacy, underscores the significant challenges in translating promising preclinical mechanisms into clinically effective antidepressants. The complexity of depression pathophysiology means that simply increasing synaptic serotonin levels, whether by blocking reuptake or enhancing release, does not guarantee a robust therapeutic response in a broad patient population. The clinical failure of Elzasonan suggests that the magnitude of serotonin enhancement via 5-HT1B/1D antagonism may not have been sufficient to produce antidepressant effects superior to placebo or existing treatments.
References
- 1. Elzasonan - Wikipedia [en.wikipedia.org]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. SSRI vs. SNRI: Differences, how they work, and side effects [medicalnewstoday.com]
- 4. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medworksmedia.com [medworksmedia.com]
- 6. Metabolism, pharmacokinetics, and excretion of the 5-hydroxytryptamine1b receptor antagonist elzasonan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Elzasonan Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management is not just a matter of compliance, but a cornerstone of a safe and ethical research environment. This guide provides essential information and a step-by-step plan for the proper disposal of Elzasonan hydrochloride, a compound previously studied for its potential as an antidepressant.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for managing hazardous waste from its generation to its final disposal.[3][4][5] Additionally, some states may have more stringent regulations than federal laws.[3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all applicable regulations.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on best practices for the disposal of research-grade chemicals and non-controlled pharmaceutical compounds.
1. Waste Identification and Characterization:
-
Initial Assessment: Determine if the this compound waste is contaminated with any other hazardous materials. This will dictate the appropriate disposal pathway.
-
Non-Hazardous vs. Hazardous: While this compound itself is not explicitly listed as a hazardous waste under RCRA, it is prudent to handle it as a chemical waste due to its biological activity. If mixed with a listed hazardous solvent, the entire mixture must be treated as hazardous waste.
2. Segregation and Storage:
-
Dedicated Waste Container: Use a clearly labeled, sealed container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The label should include the chemical name ("this compound waste"), the approximate quantity, and any other components in the waste stream.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
3. Disposal Method Selection:
-
Incineration: The most common and recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a licensed facility.[4] This process effectively destroys the active pharmaceutical ingredient.
-
Landfill: Disposal in a landfill is generally not recommended for untreated pharmaceutical waste due to the potential for environmental contamination.[6]
-
Sewer Disposal: Do not dispose of this compound down the drain.[6] The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]
4. Engage a Licensed Waste Disposal Contractor:
-
Professional Handling: Contract with a reputable and licensed hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all regulations.
-
Documentation: Ensure you receive and retain all necessary documentation from the waste disposal contractor, including manifests that track the waste from your facility to its final disposal site.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its environmental or toxicological impact is limited. The table below provides a general classification of pharmaceutical waste to aid in proper segregation and management.
| Waste Category | Description | Recommended Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Expired or unused medications that are not classified as hazardous under RCRA. | Incineration at a permitted facility. |
| RCRA Hazardous Pharmaceutical Waste | Pharmaceuticals that are specifically listed as hazardous waste (P- or U-listed) or exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic). | Management and disposal through a licensed hazardous waste contractor, typically involving incineration. |
| Controlled Substances | Drugs regulated by the DEA due to their potential for abuse. | Disposal must follow strict DEA regulations, often requiring witness destruction. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the signaling pathways that may be relevant to its biological activity.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended for guidance and informational purposes only. It is not a substitute for professional advice from a qualified individual or for compliance with applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure the safe and compliant disposal of all chemical waste.
References
Essential Safety and Logistics for Handling Elzasonan Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for Elzasonan hydrochloride was found in the public domain. The following guidance is based on general best practices for handling potent pharmaceutical compounds and data from SDSs of structurally similar hydrochloride salts. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a risk assessment prior to handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound, which should be handled as a potent compound. The recommended PPE is based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Specifications & Best Practices |
| Weighing and Aliquoting (Dry Powder) | - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Goggles)- Respiratory Protection (N95 or higher) | - Perform in a containment ventilated enclosure (CVE) or a Class I Biological Safety Cabinet (BSC).- Change outer gloves immediately if contaminated.[1]- Ensure gown is impermeable, has a solid front, and tight-fitting cuffs.[1] |
| Compounding and Solution Preparation | - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Goggles)- Face Shield (if splash risk) | - Work within a chemical fume hood or Class II BSC.- Change gloves regularly (e.g., every 30-60 minutes) or if contamination is suspected.[1] |
| Administration and In-vitro/In-vivo Studies | - Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Glasses with side shields) | - Use of a closed system transfer device (CSTD) is recommended where feasible.- Wash hands thoroughly before donning and after removing gloves.[1] |
| Waste Disposal | - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Goggles) | - Handle all waste as hazardous.- Use sealed, properly labeled waste containers. |
| Spill Cleanup | - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Goggles)- Respiratory Protection (Elastomeric half-mask with multi-gas cartridge and P100 filter) | - Use a spill kit specifically designed for hazardous drugs.- Avoid creating dust from powdered spills. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be conducted in a designated area with restricted access. This area must be equipped with a chemical fume hood or other appropriate containment device.
-
Decontamination: Ensure all surfaces and equipment are clean before and after handling. A solution of detergent and water followed by a disinfectant is recommended.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before starting work to minimize movement and potential for contamination.
2. Handling the Compound:
-
Weighing: If handling the powdered form, carefully weigh the required amount in a containment ventilated enclosure to prevent aerosolization. Use anti-static weigh boats or paper.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid splashing. If sonication is required, ensure the container is securely capped.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[1] Wash hands thoroughly with soap and water before leaving the designated handling area.
3. Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Cordon off the spill area.
-
Protect: Don the appropriate spill cleanup PPE.
-
Contain: For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Clean: Use a spill kit to decontaminate the area. Work from the outer edge of the spill inwards.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Compound | - Dispose of in its original container or a clearly labeled, sealed hazardous waste container.- Follow local, state, and federal regulations for chemical waste disposal.[3] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed, and labeled hazardous waste container (sharps container for needles/blades). |
| Contaminated PPE | - Carefully doff PPE to avoid self-contamination.[4]- Place all used PPE, including outer gloves, gowns, and masks, in a designated hazardous waste bag within the handling area. |
| Liquid Waste | - Collect in a sealed, labeled, and leak-proof hazardous waste container.- Do not mix with other chemical waste streams unless compatibility has been confirmed. |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
